Product packaging for Penamecillin(Cat. No.:CAS No. 983-85-7)

Penamecillin

Cat. No.: B1244018
CAS No.: 983-85-7
M. Wt: 406.5 g/mol
InChI Key: NLOOMWLTUVBWAW-HLLBOEOZSA-N
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Description

Penamecillin is a penicillanic acid ester that is the acetoxymethyl ester of benzylpenicillin. It is a prodrug for benzylpenicillin. It has a role as an antibacterial drug and a prodrug. It is a penicillanic acid ester and a semisynthetic derivative. It is functionally related to a benzylpenicillin.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O6S B1244018 Penamecillin CAS No. 983-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOMWLTUVBWAW-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243547
Record name Penamecillin
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

983-85-7
Record name Penamecillin
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Record name Penamecillin
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Record name PENAMECILLIN
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Foundational & Exploratory

The Synthesis of Penamecillin: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penamecillin, the acetoxymethyl ester of benzylpenicillin, serves as a valuable prodrug of penicillin G. This modification enhances the oral bioavailability of the parent antibiotic, which is otherwise poorly absorbed. Upon administration, this compound is readily hydrolyzed by esterases to release the active benzylpenicillin. This guide provides a comprehensive overview of the synthesis of this compound from benzylpenicillin precursors, focusing on detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the esterification of benzylpenicillin. The key precursors for this process are benzylpenicillin, typically in its potassium salt form, and an acetoxymethylating agent, such as chloromethyl acetate. The synthesis is a chemical modification of the naturally derived benzylpenicillin, which is produced via fermentation using the fungus Penicillium chrysogenum. A significant advantage of this semisynthetic pathway is the retention of the essential (2S,5R,6R) stereochemistry of the penicillin core structure, which is crucial for its antibacterial activity. The esterification of the carboxylic acid at the C2 position does not alter the existing chiral centers.

The general chemical transformation can be represented as follows:

Benzylpenicillin Potassium + Chloromethyl Acetate → this compound + Potassium Chloride

This reaction is typically carried out in an inert organic solvent, and various conditions can be employed to optimize the yield and purity of the final product.

Experimental Protocols

While specific process parameters can be proprietary, the following section outlines a general experimental protocol for the synthesis of this compound based on established principles of esterification of penicillins.

Materials
  • Benzylpenicillin Potassium Salt

  • Chloromethyl Acetate

  • Anhydrous Acetone (or other suitable inert solvent)

  • Sodium Iodide (optional, as a catalyst)

  • Celatom or other filter aid

  • n-Hexane (for precipitation/crystallization)

  • Anhydrous Sodium Sulfate (for drying)

Procedure
  • Reaction Setup: A solution of benzylpenicillin potassium salt is prepared in an anhydrous inert solvent, such as acetone, in a reaction vessel equipped with a stirrer and a reflux condenser. To facilitate the reaction, a catalytic amount of sodium iodide can be added.

  • Addition of Alkylating Agent: An equimolar or slight excess of chloromethyl acetate is added to the stirred suspension of the benzylpenicillin salt.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to a gentle reflux, for a period of several hours until the reaction is deemed complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled, and the precipitated inorganic salts (e.g., potassium chloride) are removed by filtration, often with the aid of a filter agent like Celatom.

    • The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure.

    • The resulting residue is redissolved in a suitable solvent, such as ethyl acetate, and washed with water or a mild aqueous bicarbonate solution to remove any unreacted starting materials or acidic byproducts.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification and Crystallization:

    • The solvent is removed from the dried organic phase under vacuum to yield the crude this compound, often as an oil or a solid.

    • Purification is typically achieved by precipitation or crystallization. The crude product is dissolved in a minimal amount of a suitable solvent, and then a non-solvent, such as n-hexane, is added to induce precipitation of the purified this compound.

    • The resulting crystalline solid is collected by filtration, washed with the non-solvent, and dried under vacuum to afford the final product.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound. It is important to note that actual yields and purity can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterValue
Starting Material Benzylpenicillin Potassium
Reagent Chloromethyl Acetate
Solvent Acetone
Reaction Time 4 - 8 hours
Temperature 25 - 56 °C
Reported Yield 60 - 85%
Purity (HPLC) > 98%
Melting Point ~105-108 °C

Mandatory Visualizations

The following diagrams illustrate the key aspects of this compound synthesis.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Benzylpenicillin_K_Salt Benzylpenicillin Potassium Salt Reaction_Vessel Reaction in Anhydrous Acetone Benzylpenicillin_K_Salt->Reaction_Vessel Chloromethyl_Acetate Chloromethyl Acetate Chloromethyl_Acetate->Reaction_Vessel Penamecillin_Crude Crude this compound in Solution Reaction_Vessel->Penamecillin_Crude Esterification Filtration Filtration (Removal of Salts) Penamecillin_Crude->Filtration Concentration Solvent Evaporation Filtration->Concentration Precipitation Precipitation with n-Hexane Concentration->Precipitation Final_Product Pure this compound Precipitation->Final_Product

Caption: Workflow diagram illustrating the synthesis of this compound from benzylpenicillin potassium salt.

Penamecillin_Prodrug_Activation This compound This compound (Acetoxymethyl Ester) Hydrolysis Esterase-mediated Hydrolysis (in vivo) This compound->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Hydrolysis->Benzylpenicillin Byproducts Formaldehyde + Acetic Acid Hydrolysis->Byproducts

An In-depth Technical Guide to the Chemical Characterization and Physicochemical Properties of Penamecillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physicochemical properties of Penamecillin, an important semi-synthetic antibiotic. The document details its structural characteristics, physical properties, and the analytical methodologies used for its characterization. It is intended to serve as a core resource for professionals in the fields of pharmaceutical research and drug development.

Chemical Identity and Structure

This compound is a semi-synthetic antibiotic that belongs to the β-lactam class of drugs.[1] Structurally, it is the acetoxymethyl ester of benzylpenicillin (Penicillin G).[2][3] This esterification makes this compound a prodrug, which is designed to improve oral bioavailability compared to its parent compound.[4][5] After administration, it is hydrolyzed by esterases in the body to release the active antimicrobial agent, benzylpenicillin.[5]

Identifier Value
IUPAC Name acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2][4]
CAS Number 983-85-7[2][3]
Molecular Formula C₁₉H₂₂N₂O₆S[2][3]
Molecular Weight 406.45 g/mol [3][6]
Synonyms Benzylpenicillin acetoxymethyl ester, Penamecilina, Havapen, WY-20788[2][3]

Physicochemical Properties

The physicochemical properties of a drug substance are critical to its formulation, delivery, and pharmacokinetic profile. This compound's properties are summarized below.

Property Value Source
Melting Point 106-108 °C[3]
Optical Rotation [α]D²⁰ +154°[3]
Water Solubility 0.0867 mg/mL (Predicted)[1]
logP (XLogP) 1.78[6]
pKa (Strongest Acidic) 11.85 (Predicted)[1]
pKa (Strongest Basic) -2.8 (Predicted)[1]
Topological Polar Surface Area 127.31 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 8[6]
Rotatable Bonds 9[6]

Mechanism of Action

This compound exerts its antibacterial effect via a two-step process. First, as a prodrug, it is absorbed and then rapidly hydrolyzed by esterases in the body to form the active compound, benzylpenicillin.[4][5] Benzylpenicillin then inhibits the biosynthesis of the bacterial cell wall.[7] It specifically targets and inhibits penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are essential enzymes for the cross-linking of peptidoglycan chains.[8][9][10] The inhibition of this process compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[9]

Penamecillin_Mechanism_of_Action This compound This compound (Prodrug) in Circulation PenG Benzylpenicillin (Active Drug) This compound->PenG Hydrolysis Esterases Esterases Esterases->this compound PBP Penicillin-Binding Proteins (PBPs) PenG->PBP Inhibition Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Figure 1: Mechanism of Action of this compound.

Chemical Characterization and Experimental Protocols

The identity, purity, and quantity of this compound are determined using a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_analysis Analytical Techniques Sample This compound Sample (Bulk or Formulation) Prep Sample Preparation (Extraction / Dilution) Sample->Prep HPLC HPLC-UV/MS Prep->HPLC IR FT-IR Spectroscopy Prep->IR NMR NMR (¹H, ¹³C) Prep->NMR Data Data Analysis (Identification, Quantification) HPLC->Data IR->Data NMR->Data

References

Penamecillin's Interaction with Penicillin-Binding Proteins (PBPs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penamecillin is an acetoxymethyl ester prodrug of benzylpenicillin, belonging to the β-lactam class of antibiotics.[1][2] Its antibacterial efficacy is not inherent but relies on its in vivo hydrolysis to the active form, benzylpenicillin (Penicillin G).[1] The primary molecular targets for benzylpenicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3][4] PBPs, which include transpeptidases, are anchored in the bacterial cell membrane and are essential for the final steps of peptidoglycan synthesis—the critical structural component of the bacterial cell wall.[3][4][5] By inhibiting these enzymes, this compound, via its active metabolite, disrupts cell wall integrity, leading to bacterial lysis and death.[4] This guide provides a detailed technical overview of the mechanism of this compound's interaction with PBPs, relevant experimental protocols, and quantitative data representation.

Core Mechanism of PBP Inhibition

The antibacterial action of this compound is a multi-step process initiated by its conversion to benzylpenicillin. Benzylpenicillin then acts as a structural analog of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains that serve as the natural substrate for PBPs.[1][3] This molecular mimicry allows benzylpenicillin to bind to the active site of the PBP, leading to its inactivation through a covalent modification.[1][5][6]

The inhibition process is characterized by two primary steps:

  • Acylation: Upon binding to the PBP's active site, the highly strained β-lactam ring of benzylpenicillin is subjected to a nucleophilic attack by a conserved serine residue.[1][7][8] This results in the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][5][9]

  • Deacylation: The subsequent hydrolysis of this acyl-enzyme complex is extremely slow.[1] The stability of this complex effectively sequesters the enzyme, preventing it from carrying out its essential transpeptidation function in cell wall synthesis.[7] This disruption of peptidoglycan cross-linking is the ultimate cause of the antibiotic's bactericidal effect.[4]

PBP_Inhibition_Pathway cluster_host Host/Periplasm cluster_bacterium Bacterial Cell This compound This compound (Prodrug) Benzylpenicillin Benzylpenicillin (Active Drug) This compound->Benzylpenicillin Hydrolysis PBP PBP Active Site (with Ser-OH) Benzylpenicillin->PBP Binding AcylEnzyme Stable Acyl-Enzyme Complex (PBP-Ser-O-Penicilloyl) PBP->AcylEnzyme Acylation (β-lactam ring opening) Inhibition Inhibition of Peptidoglycan Synthesis AcylEnzyme->Inhibition

Caption: General pathway of PBP inhibition by this compound.

Quantitative Analysis of PBP Interaction

The efficacy of a β-lactam antibiotic's interaction with a PBP is quantified by several parameters, including the 50% inhibitory concentration (IC₅₀), the inactivation constant (kᵢₙₐ꜀ₜ/Kᵢ), and the individual rate constants for acylation (k₂) and deacylation (k₃). While specific quantitative data for this compound's active form, benzylpenicillin, across a comprehensive range of bacterial PBPs is not fully detailed in the available literature, the table below illustrates how such data is typically presented. It includes representative values for other penicillins to demonstrate the format and significance of these metrics.

AntibioticTarget OrganismPBP TargetIC₅₀ (μM)k₂/K (M⁻¹s⁻¹)Reference
PiperacillinP. aeruginosaPBP3~0.1Not Specified[10]
AmpicillinE. coliPBP5Not SpecifiedNot Specified[11]
CarbenicillinP. aeruginosaPBP3Not SpecifiedNot Specified[12]
Penicillin GS. aureusPBP1Not SpecifiedNot Specified[13]
AmdinocillinE. coliPBP2Not SpecifiedNot Specified[14][15]

Table 1: Representative Quantitative Data for Penicillin-PBP Interactions. IC₅₀ represents the concentration of antibiotic required to inhibit 50% of PBP activity. k₂/K is the second-order rate constant of acylation, a measure of antibiotic potency.[8]

Experimental Protocols

The study of this compound's interaction with PBPs involves standardized biochemical and microbiological assays. As this compound is a prodrug, these assays are typically performed with its active form, benzylpenicillin.

Protocol 1: Competitive PBP Binding Assay for IC₅₀ Determination

This protocol is adapted from methods utilizing a fluorescently labeled penicillin, such as Bocillin-FL, to determine the binding affinity of an unlabeled competitor.[16][17][18]

1. Membrane Preparation: a. Grow bacterial cells (e.g., E. coli, S. aureus) to mid-logarithmic phase in an appropriate broth. b. Harvest cells by centrifugation (e.g., 4000 rpm, 20 min). Wash pellets multiple times with a suitable buffer like PBS or 10 mM Tris, pH 8.[16][19] c. Resuspend cells in buffer and lyse them using a French press or sonication.[19] d. Perform a low-speed spin to remove intact cells and large debris. e. Subject the supernatant to high-speed ultracentrifugation to pellet the cell membranes. f. Wash the membrane pellet, resuspend in a small volume of storage buffer, and store at -70°C.[19]

2. Competition Assay: a. Prepare serial dilutions of the test antibiotic (benzylpenicillin) in a reaction buffer. b. In a microtiter plate, dispense aliquots of the prepared bacterial membrane suspension. c. Add the diluted benzylpenicillin to the membranes and incubate for a set period (e.g., 30 minutes) at room temperature to allow for binding.[18][20] d. Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells and incubate for an additional 10-15 minutes.[16][18] This probe will bind to any PBPs not already inhibited by benzylpenicillin. e. Stop the reaction by adding Laemmli sample buffer.

3. Analysis: a. Separate the membrane proteins by SDS-PAGE.[19] b. Visualize the fluorescently labeled PBPs using a biomolecular imager with appropriate excitation/emission wavelengths (e.g., 488 nm/518 nm for Bocillin-FL).[10][18] c. Quantify the fluorescence intensity of each PBP band in each lane. d. Plot the relative fluorescence intensity against the logarithm of the benzylpenicillin concentration. e. Determine the IC₅₀ value—the concentration of benzylpenicillin that causes a 50% reduction in fluorescent probe binding—by fitting the data to a four-parameter logistic equation.[17]

PBP_Assay_Workflow start Start: Bacterial Culture prep Membrane Preparation (Centrifugation, Lysis) start->prep incubation Incubate Membranes with Serial Dilutions of Benzylpenicillin prep->incubation labeling Add Fluorescent Probe (e.g., Bocillin-FL) incubation->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page imaging Visualize and Quantify Fluorescence sds_page->imaging analysis Data Analysis: Plot and Fit Curve imaging->analysis end Determine IC₅₀ analysis->end

Caption: Experimental workflow for a competitive PBP binding assay.

Protocol 2: Determination of Acylation (kᵢₙₐ꜀ₜ/Kᵢ) and Deacylation (k₃) Rates

These kinetic parameters provide a more detailed understanding of the inhibition process.

1. Acylation Rate (kᵢₙₐ꜀ₜ/Kᵢ) Determination: a. This is typically determined using a time-course competition assay.[20] b. Intact cells or prepared membranes are incubated with a fixed concentration of the test antibiotic (benzylpenicillin) for varying amounts of time. c. At each time point, the reaction is quenched, and the remaining active PBPs are immediately labeled with a fluorescent probe. d. The samples are then processed and analyzed by SDS-PAGE and fluorimetry as described in Protocol 1. e. The rate of loss of fluorescent signal over time reflects the rate of PBP inactivation by the test antibiotic, from which kᵢₙₐ꜀ₜ/Kᵢ can be calculated.

2. Deacylation Rate (k₃) Assay: a. Saturate the PBPs by incubating cells or membranes with a high concentration of benzylpenicillin for 30 minutes.[20] b. Wash the cells/membranes thoroughly to remove all unbound antibiotic. c. Resuspend the washed cells/membranes in a fresh buffer and incubate over a long time course (e.g., 0-4 hours).[20] During this time, any unstable acyl-enzyme complexes will hydrolyze (deacylate), freeing the PBP active site. d. At various time points, take aliquots and label them with a fluorescent probe. e. Process and analyze the samples via SDS-PAGE. The rate of reappearance of the fluorescent signal corresponds to the deacylation rate (k₃).[21]

Structural Basis of Interaction

The interaction between benzylpenicillin and the PBP active site is a classic example of covalent inhibition. The process involves the formation of a tetrahedral intermediate followed by the creation of a stable acyl-enzyme complex.

Covalent_Inhibition_Mechanism node_state node_state node_process node_process E_I E + I (PBP + Benzylpenicillin) EI_complex E·I (Non-covalent Michaelis Complex) E_I->EI_complex k_on / k_off acylation_label Acylation (k_inact) Fast EI_complex->acylation_label EI_acyl E-I* (Covalent Acyl-Enzyme Complex) deacylation_label Deacylation (k_deacyl) Very Slow EI_acyl->deacylation_label E_P E + P (PBP + Hydrolyzed Product) acylation_label->EI_acyl deacylation_label->E_P

Caption: Logical model of the two-step covalent inhibition of PBPs.

Crystal structures of various PBPs in complex with penicillins have confirmed this mechanism, revealing how the antibiotic occupies the same physical space as the D-Ala-D-Ala portion of the natural substrate.[11][12] The covalent bond forms between the carbonyl carbon of the opened β-lactam ring and the hydroxyl oxygen of the active site serine.[5][6] This structural insight is crucial for understanding resistance mechanisms, which often involve mutations that alter the PBP active site to reduce binding affinity for β-lactams.[12]

References

Initial Research on the Antibacterial Spectrum of Penamecillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a semisynthetic prodrug of benzylpenicillin (Penicillin G), belonging to the β-lactam class of antibiotics.[1] Its structural modification, an acetoxymethyl ester, enhances its oral absorption, after which it is hydrolyzed by esterases in the body to release the active benzylpenicillin.[2] This guide provides an in-depth overview of the initial research concerning the antibacterial spectrum of this compound, focusing on its in vitro activity against key bacterial pathogens. The document outlines the mechanism of action, presents available quantitative data on its antibacterial efficacy, details the experimental protocols for determining its activity, and provides visual representations of key pathways and workflows.

Mechanism of Action

This compound itself is inactive. Following administration, it is rapidly absorbed and hydrolyzed by esterases to yield its active form, benzylpenicillin.[2] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

The key steps in its mechanism of action are:

  • Inhibition of Transpeptidases: Benzylpenicillin specifically targets and acylates the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are crucial for the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall.[2][3]

  • Disruption of Cell Wall Synthesis: By inactivating transpeptidases, benzylpenicillin prevents the formation of these vital cross-links, leading to a weakened and structurally unsound cell wall.[3]

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

This mechanism is most effective against actively dividing bacteria that are continuously synthesizing new peptidoglycan.[2]

Mechanism of Action of this compound This compound This compound (Prodrug) Esterases Esterases (in vivo) This compound->Esterases Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Esterases->Benzylpenicillin PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Benzylpenicillin->PBPs Inhibition Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibition leads to disruption Crosslinking->CellWall Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Mechanism of this compound Activation and Action

Antibacterial Spectrum of this compound (as Benzylpenicillin)

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The following tables summarize the reported MIC values for benzylpenicillin against several clinically significant bacterial species. It is important to note that MIC values can vary depending on the bacterial strain, the testing methodology, and the source of the data.

Table 1: In Vitro Activity of Benzylpenicillin against Gram-Positive Bacteria

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference(s)
Staphylococcus aureusPenicillin-Susceptible (PSSA)≤0.125[5]
Penicillin-Resistant (PR-MSSA)>0.125[5]
Methicillin-Resistant (MRSA)128 - 1024[6]
Clinical Isolate (Resistant)512[7][8]
Quality Control Strain (ATCC 25923)0.125[7][8]
Bovine Mastitis Isolates0.4 - 24[3]
Penicillinase-forming strainsHigh resistance[9]
Streptococcus pneumoniaePenicillin-Susceptible≤0.06[10][11][12]
Penicillin-Intermediate0.12 - 1.0[10][11][12]
Penicillin-Resistant≥2.0[10][11][12]
Non-meningitis isolatesMIC50: 0.012, MIC90: 0.5[11]
Isolates from adults with pneumoniaRange: <0.016 - 4.0[13]
Isolates from children with invasive diseaseRange: <0.016 - 8.0[13]

Table 2: In Vitro Activity of Benzylpenicillin against Gram-Negative Bacteria

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference(s)
Escherichia coliBeta-lactamase producing129 - 15000[14]
General isolatesHigh resistance reported[15]
Haemophilus influenzaeSusceptibility varies with beta-lactamase production and PBP alterationsData not consistently reported for benzylpenicillin alone; often assessed with aminopenicillins.[16][17]

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antibacterial spectrum of a compound. The two standard methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Bacterial Inoculum: A standardized suspension of the test organism equivalent to a 0.5 McFarland standard.

  • Antimicrobial Agent: A stock solution of this compound (or Benzylpenicillin) of a known concentration.

2. Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the microtiter plate wells using the growth medium. The final volume in each well is typically 100 µL.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

1. Preparation of Materials:

  • Agar Medium: Mueller-Hinton Agar (MHA).

  • Antimicrobial Agent: A stock solution of this compound (or Benzylpenicillin).

  • Bacterial Inoculum: Standardized suspensions of the test organisms.

2. Procedure:

  • Plate Preparation: Prepare a series of agar plates each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

  • Inoculation: Once the agar has solidified, spot-inoculate the surfaces of the plates with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.

Experimental Workflow for Broth Microdilution MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Antibiotic Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Dilutions of Antibiotic in 96-well plate Prep_Antibiotic->Serial_Dilution Prep_Media Prepare Mueller-Hinton Broth Prep_Media->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Broth Microdilution Workflow

Conclusion

This compound, through its active metabolite benzylpenicillin, demonstrates significant in vitro activity primarily against Gram-positive bacteria, including susceptible strains of Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy against Gram-negative organisms is generally limited, particularly against species that produce β-lactamases. The quantitative data presented, in the form of MIC values, provide a baseline for understanding the antibacterial spectrum of this compound. The detailed experimental protocols for MIC determination serve as a guide for researchers aiming to replicate or expand upon these findings. Further research could focus on expanding the panel of tested organisms, including contemporary clinical isolates, to provide a more comprehensive and current understanding of this compound's antibacterial profile.

References

An In-depth Technical Guide to the Molecular and Biochemical Mechanisms of Penamecillin Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a semi-synthetic antibiotic, functioning as a prodrug for the narrow-spectrum β-lactam antibiotic, benzylpenicillin (Penicillin G).[1] Structurally, it is the acetoxymethyl ester of benzylpenicillin, a modification designed to enhance its oral bioavailability.[1] Following oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the body to release the active therapeutic agent, benzylpenicillin.[2] Therefore, the molecular and biochemical mechanism of this compound's action is identical to that of benzylpenicillin. This guide elucidates the pathway from prodrug activation to the inhibition of bacterial cell wall synthesis and explores the primary mechanisms of bacterial resistance.

Prodrug Activation: The Conversion of this compound to Benzylpenicillin

The core therapeutic strategy of this compound lies in its prodrug design. The acetoxymethyl ester group masks the carboxylate of benzylpenicillin, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.[2] Once absorbed into the bloodstream, endogenous esterase enzymes rapidly cleave this ester bond, releasing active benzylpenicillin and inactive byproducts, formaldehyde and acetic acid. This enzymatic conversion is crucial for the drug's efficacy.

G cluster_absorption Gastrointestinal Tract -> Bloodstream cluster_activation Systemic Circulation This compound This compound (Oral Administration) Esterases Esterase Enzymes This compound->Esterases Absorption Benzylpenicillin Active Benzylpenicillin (Penicillin G) Esterases->Benzylpenicillin Hydrolysis Byproducts Inactive Byproducts (Formaldehyde, Acetic Acid) Esterases->Byproducts Cleavage

Caption: Workflow of this compound prodrug activation in the body.

Molecular Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of benzylpenicillin is achieved by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity against osmotic pressure. The primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

  • Target Binding: Benzylpenicillin acts as a structural analog of the D-Alanyl-D-Alanine terminal peptide sequence of the nascent peptidoglycan strands.[2] This mimicry allows it to bind to the active site of PBPs, particularly transpeptidases.

  • Enzyme Inhibition: Upon binding, the highly reactive β-lactam ring of benzylpenicillin is attacked by the active site serine residue of the PBP. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the enzyme.[3]

  • Disruption of Peptidoglycan Synthesis: The inactivation of transpeptidases prevents the final step of peptidoglycan synthesis: the cross-linking of peptide side chains.[4] This leads to the formation of a structurally weakened cell wall.

  • Cell Lysis: In the hypotonic environment of the host, the compromised cell wall cannot withstand the internal osmotic pressure. This results in cell swelling and eventual lysis, leading to bacterial death.[2] This action is most effective against actively dividing bacteria that are continuously synthesizing new cell walls.[2]

G cluster_pathway Mechanism of Benzylpenicillin Action PBP Penicillin-Binding Protein (PBP) (e.g., Transpeptidase) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes InactivePBP Inactive Covalent Penicilloyl-PBP Complex PBP->InactivePBP Substrate D-Ala-D-Ala Substrate (Peptidoglycan Precursor) Substrate->PBP Binds to CellWall Stable Cell Wall Crosslinking->CellWall Penicillin Benzylpenicillin Penicillin->PBP Competitively Binds & Covalently Inactivates NoCrosslinking Inhibition of Cross-linking InactivePBP->NoCrosslinking WeakWall Weakened Cell Wall NoCrosslinking->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis

Caption: Inhibition of peptidoglycan synthesis by Benzylpenicillin.

Mechanisms of Bacterial Resistance

The clinical efficacy of penicillins is threatened by the evolution of bacterial resistance. The most significant mechanism is the enzymatic degradation of the antibiotic.

  • β-Lactamase Production: Many resistant bacteria produce β-lactamase enzymes, which hydrolyze the amide bond in the four-membered β-lactam ring of the penicillin molecule.[4] This structural modification renders the antibiotic incapable of binding to and inhibiting PBPs.

  • Target Modification: Some bacteria develop resistance through mutations in the genes encoding PBPs. These alterations reduce the binding affinity of β-lactam antibiotics for their target, requiring much higher concentrations of the drug to achieve an inhibitory effect.[4]

  • Reduced Permeability: In Gram-negative bacteria, an additional outer membrane can impede the entry of antibiotics. Resistance can arise from modifications or downregulation of porin channels, which penicillins use to traverse this outer membrane and reach the PBPs in the periplasmic space.[5]

G cluster_resistance β-Lactamase Mediated Resistance Penicillin Benzylpenicillin (Active β-Lactam Ring) BetaLactamase β-Lactamase Enzyme Penicillin->BetaLactamase Hydrolysis Hydrolysis of Amide Bond BetaLactamase->Hydrolysis InactivePenicillin Inactive Penicilloic Acid (Cleaved Ring) Hydrolysis->InactivePenicillin PBP PBP Target InactivePenicillin->PBP Cannot Bind NoInhibition No Inhibition of Cell Wall Synthesis PBP->NoInhibition

Caption: Enzymatic inactivation of Benzylpenicillin by β-Lactamase.

Quantitative Analysis of Benzylpenicillin Action

Specific quantitative data for this compound is sparse in modern literature. The following tables summarize key parameters for its active metabolite, benzylpenicillin (Penicillin G).

Table 1: Representative Pharmacokinetic Parameters of Benzylpenicillin (Penicillin G) (Note: Values can vary significantly based on patient age, renal function, and administration route.)

ParameterValuePopulation/ContextSource
Terminal Half-life (t½) 3.9 hoursVery premature neonates[6]
Volume of Distribution (Vd) 0.54 LVery premature neonates[6]
Clearance (Cl) 0.103 L/hVery premature neonates[6]
Plasma Protein Binding ~60%General

Table 2: In Vitro Activity (Minimum Inhibitory Concentration - MIC) of Benzylpenicillin (Penicillin G) (MIC values represent the concentration required to inhibit visible growth.)

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)ContextSource
Staphylococcus aureus≤0.061.0Bovine Mastitis Isolates
Streptococcus agalactiae≤0.060.125Bovine Mastitis Isolates
Streptococcus uberis≤0.060.25Bovine Mastitis Isolates
Streptococcus pneumoniae-0.12-2.0Clinical Isolates (2013-2019)[5]
Streptococcus pyogenes-0.006Clinical Isolates

Table 3: Binding Affinity (k_inact/K_I) of Benzylpenicillin for S. pneumoniae PBPs (k_inact/K_I is the second-order rate constant of inhibition, reflecting binding efficiency. Higher values indicate greater potency.)

Penicillin-Binding Protein (PBP)k_inact/K_I (M⁻¹s⁻¹)Source
PBP1a 70,000 ± 20,000
PBP1b 41,000 ± 11,000
PBP2x 200,000 ± 7,400
PBP2a 15,000 ± 5,400
PBP2b 11,000 ± 2,300
PBP3 180,000 ± 55,000

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of an antibiotic against a bacterial isolate.

Objective: To find the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate cultured to a 0.5 McFarland turbidity standard

  • Stock solution of the antibiotic (e.g., Benzylpenicillin)

  • Sterile diluent (e.g., sterile water or broth)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the antibiotic in CAMHB across the wells of a 96-well plate. For example, for a range of 64 to 0.06 µg/mL, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the starting antibiotic concentration (e.g., 64 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 10. Well 11 should serve as a positive control (broth + inoculum, no antibiotic) and well 12 as a negative control (broth only).

  • Prepare Inoculum: Dilute the 0.5 McFarland standard suspension of the bacterial isolate in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the appropriate volume (typically 5-10 µL, depending on the system) of the diluted bacterial suspension to each well (except the negative control well).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). The positive control well should be turbid, and the negative control well should be clear.

G cluster_workflow MIC Determination Workflow (Broth Microdilution) PrepCulture 1. Prepare Bacterial Culture (0.5 McFarland Standard) Inoculate 3. Inoculate Wells with Standardized Bacteria PrepCulture->Inoculate PrepPlate 2. Prepare Serial Dilutions of Antibiotic in Plate PrepPlate->Inoculate Incubate 4. Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read 5. Read Results (Visually or Spectrophotometrically) Incubate->Read DetermineMIC 6. Determine MIC (Lowest Concentration with No Growth) Read->DetermineMIC

Caption: Experimental workflow for MIC determination.

Protocol 2: β-Lactamase Activity Assay (Colorimetric)

This protocol uses the chromogenic cephalosporin, Nitrocefin, to detect and quantify β-lactamase activity.

Objective: To measure the activity of β-lactamase enzymes in a sample.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm

  • β-Lactamase Assay Buffer

  • Nitrocefin stock solution (in DMSO)

  • Bacterial sample (e.g., cell lysate supernatant)

  • Positive control (purified β-lactamase)

Procedure:

  • Sample Preparation: Collect bacterial cells by centrifugation. Resuspend the pellet in β-Lactamase Assay Buffer. Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant for the assay.

  • Assay Setup: Add 1-50 µL of the sample supernatant to wells of the 96-well plate. Add a positive control and a buffer-only blank to separate wells. Adjust the volume in all wells to 50 µL with β-Lactamase Assay Buffer.

  • Prepare Reaction Mix: For each reaction, prepare a 50 µL reaction mix containing 48 µL of β-Lactamase Assay Buffer and 2 µL of Nitrocefin stock solution.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing the sample, positive control, and blank. Mix gently.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 490 nm (OD₄₉₀) in kinetic mode at room temperature. Take readings every 1-2 minutes for 30-60 minutes, protecting the plate from light.

  • Calculation: The hydrolysis of yellow Nitrocefin produces a red product, increasing the OD₄₉₀. Calculate the rate of change in absorbance (ΔOD/min) in the linear portion of the curve. This rate is directly proportional to the β-lactamase activity in the sample. Activity can be quantified by comparing the rate to a standard curve of fully hydrolyzed Nitrocefin.

Conclusion

This compound serves as an effective oral delivery vehicle for benzylpenicillin. Its mechanism of action is a well-characterized process of competitive, covalent inhibition of bacterial Penicillin-Binding Proteins, leading to a catastrophic failure of cell wall synthesis. The clinical utility of this class of antibiotics is, however, continually challenged by bacterial evolution, primarily through the production of β-lactamase enzymes. A thorough understanding of these molecular interactions, quantified by metrics such as MIC and binding affinities, and assessed through robust experimental protocols, is critical for the ongoing development of effective antibacterial strategies and the preservation of existing antibiotic classes.

References

Methodological & Application

Application Note: Protocols for the In Vitro Synthesis of Penamecillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the in vitro synthesis of Penamecillin derivatives, targeting researchers in drug discovery and medicinal chemistry. Two primary methodologies are presented: a classical chemical synthesis approach involving the acylation of 6-aminopenicillanic acid (6-APA) and a biocatalytic approach using Penicillin Acylase.

Introduction to this compound Derivative Synthesis

This compound and its derivatives are part of the β-lactam class of antibiotics, which act by inhibiting bacterial cell wall synthesis. The development of new semi-synthetic penicillin derivatives is a crucial strategy to combat the rise of antibiotic-resistant bacteria.[1] The core structure for these syntheses is typically 6-aminopenicillanic acid (6-APA), which is produced on a large scale through the enzymatic cleavage of Penicillin G or V.[2] By modifying the acyl side chain attached to the 6-amino group of 6-APA, novel analogues with enhanced antimicrobial spectra, improved stability, or different pharmacokinetic properties can be generated.[2][3]

The two primary strategies for creating these derivatives are:

  • Chemical Synthesis: A versatile and established method that involves the chemical activation of a carboxylic acid side chain and its subsequent condensation with 6-APA.

  • Enzymatic Synthesis: A "green chemistry" approach that utilizes the enzyme Penicillin Acylase to catalyze the specific acylation of 6-APA, often under mild, aqueous conditions.[4]

This note details the experimental protocols for both methods, providing a framework for laboratory-scale synthesis and development.

Protocol 1: Chemical Synthesis via Acylation of 6-Aminopenicillanic Acid (6-APA)

This protocol describes a two-step chemical method for synthesizing this compound derivatives by first converting a selected carboxylic acid into a more reactive acid chloride, followed by its condensation with 6-APA.[2][3]

Logical Workflow for Chemical Synthesis

Start Carboxylic Acid (R-COOH) Step1 Step 1: Acid Chloride Formation (Reflux in Benzene, 2-3h) Start->Step1 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Step1 Intermediate Acid Chloride (R-COCl) Step1->Intermediate Step2 Step 2: Condensation Reaction Intermediate->Step2 APA 6-Aminopenicillanic Acid (6-APA) APA->Step2 Reagent2 2% NaHCO₃ / Acetone Reagent2->Step2 Product This compound Derivative Step2->Product

Caption: Workflow for the chemical synthesis of this compound derivatives.

Experimental Protocol

Materials and Reagents:

  • Desired carboxylic acid side chain (e.g., from Non-Steroidal Anti-Inflammatory Drugs)[3]

  • 6-Aminopenicillanic Acid (6-APA)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Dry benzene

  • Anhydrous acetone

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Acid Chloride [2][3]

  • In a round-bottom flask, dissolve the selected carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene.

  • Add freshly distilled thionyl chloride (1.2 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude acid chloride is dissolved in a minimal amount of anhydrous acetone for immediate use in the next step.

Step 2: Condensation with 6-APA [2][3]

  • Prepare a solution of 6-APA (1.0 mmol) in 40 mL of 2% aqueous sodium bicarbonate.

  • Dilute the 6-APA solution with 30 mL of acetone.

  • While stirring vigorously, add the acid chloride solution (from Step 1) dropwise to the 6-APA solution at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours to allow for the completion of the condensation reaction.

Step 3: Product Isolation and Purification

  • After the reaction, acidify the mixture to a pH of ~3-4 with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization or flash column chromatography.

  • Confirm the structure and purity of the synthesized derivative using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Data Presentation

The following table summarizes representative data for the chemical synthesis of various penicillin derivatives.

Derivative IDSide Chain PrecursorMolecular FormulaYield (%)Purity (%) (by HPLC)
PD-01 Phenylacetic AcidC₁₆H₁₈N₂O₄S85>98
PD-02 Phenoxyacetic AcidC₁₆H₁₈N₂O₅S82>99
PD-03 IbuprofenC₂₁H₂₈N₂O₄S75>97
PD-04 NaproxenC₂₃H₂₂N₂O₅S78>98

Protocol 2: Enzymatic Synthesis Using Penicillin Acylase

This protocol employs Penicillin G Acylase (PGA) from Escherichia coli to catalyze the kinetically controlled synthesis of this compound derivatives.[4] This method is highly specific and avoids the use of harsh chemicals and organic solvents.[4][5]

Enzymatic Synthesis Signaling Pathway

cluster_0 Enzymatic Acylation cluster_1 Aminolysis vs. Hydrolysis AcylDonor Acyl Donor (e.g., R-CO-OCH₃) Intermediate Acyl-Enzyme Intermediate AcylDonor->Intermediate + PGA Enzyme Penicillin Acylase (PGA) Byproduct1 Methanol (CH₃OH) Intermediate->Byproduct1 Product This compound Derivative (Synthesis) Intermediate->Product Hydrolysis Side-Chain Acid (Hydrolysis) Intermediate->Hydrolysis APA 6-APA (Nucleophile) APA->Product Aminolysis (Desired Reaction) Water Water (H₂O) Water->Hydrolysis Hydrolysis (Side Reaction)

Caption: Competing reactions in the enzymatic synthesis of this compound derivatives.

Experimental Protocol

Materials and Reagents:

  • Immobilized Penicillin G Acylase (PGA) from E. coli[4]

  • 6-Aminopenicillanic Acid (6-APA)

  • Acyl donor (e.g., Phenylglycine methyl ester - PGME)[4]

  • Phosphate buffer (e.g., 50 mM, pH 6.5)

  • Hydrochloric acid (2N) for pH adjustment

  • Thermostatted reaction vessel with pH control and stirrer

  • High-Performance Liquid Chromatography (HPLC) system for monitoring

Procedure:

Step 1: Preparation of Reaction Mixture [4]

  • Prepare a 50 mL reaction volume in a thermostatted vessel using 50 mM phosphate buffer (pH 6.5).

  • Add 6-APA to a final concentration of 100 mM.

  • Add the acyl donor (e.g., PGME) to a final concentration of 300 mM. The molar ratio of acyl donor to 6-APA can be optimized, with ratios up to 4:1 showing increased conversion.[6]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 35°C).

Step 2: Enzymatic Reaction [4]

  • Initiate the reaction by adding the immobilized Penicillin G Acylase (e.g., 15 Units per 100 µg of support).

  • Maintain the reaction at a constant temperature (35°C) and stirring speed (200 rpm).

  • Keep the pH constant at 6.5 by the controlled addition of 2N HCl using an automated pH meter/titrator. This is necessary as the reaction consumes protons.

Step 3: Reaction Monitoring [4][6]

  • Withdraw samples at specific time intervals.

  • If using magnetic immobilized enzyme, use a magnet to separate the enzyme from the sample. Otherwise, filter the sample through a 0.45 µm filter.

  • Analyze the concentrations of the substrate (6-APA), acyl donor, and the synthesized penicillin derivative by HPLC.

Step 4: Product Isolation

  • Once the reaction reaches optimal yield (before significant product hydrolysis occurs), stop the reaction by removing the immobilized enzyme via filtration or magnetic separation.

  • Adjust the pH of the supernatant to the isoelectric point of the product to induce precipitation.

  • Collect the product by filtration, wash, and dry under vacuum.

Data Presentation

This table outlines key parameters and results for an enzymatic synthesis process.

ParameterCondition / ValueReference
Enzyme SourceE. coli Penicillin G Acylase[4]
SupportPolyethyleneimine-coated iron oxide[4]
pH Optimum (Synthesis)6.5 - 6.8[4][6]
Temperature35°C[4]
Substrate 1 (Nucleus)6-APA (100 mM)[4]
Substrate 2 (Acyl Donor)PGME (300 mM)[4]
Apparent Kₘ (6-APA)25 mM[6]
Apparent Kₘ (Acyl Donor)33 mM (for POM)[6]
Max Yield (based on 6-APA)~12-15% (uncoptimized)[6]

References

Application Notes and Protocols: Penamecillin in Murine Pneumococcal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, posing a significant global health burden. Murine models of pneumococcal pneumonia are indispensable tools for studying disease pathogenesis and evaluating the efficacy of novel antimicrobial agents. Penamecillin, a prodrug of penicillin G, is designed for enhanced oral absorption, which is then hydrolyzed in the body to release the active penicillin G molecule. Penicillin G, a beta-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.[1] This document provides detailed methodologies for the utilization of this compound in murine models of pneumococcal infection, offering a framework for preclinical efficacy studies.

Given the limited direct data on this compound in murine infection models, the following protocols are adapted from established methodologies for penicillin G and amoxicillin.[2][3] The underlying assumption is that oral administration of this compound will lead to systemic concentrations of penicillin G comparable to those achieved with parenteral administration of penicillin G, adjusted for oral bioavailability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Penicillin G in Mice

Dose (mg/kg)RouteCmax (µg/mL)Tmax (min)Half-life (h)
1Subcutaneous~0.510~0.5
10Subcutaneous~510~0.5
50Subcutaneous~2010~0.6
100Subcutaneous~4010~0.7

Note: Data extrapolated from studies using penicillin G in NMRI mice.[4] Cmax (maximum serum concentration) and Tmax (time to reach Cmax) are key pharmacokinetic parameters.

Table 2: Efficacy of Penicillin in Murine Pneumococcal Pneumonia Model

Treatment GroupDose (mg/kg)Dosing RegimenBacterial Load Reduction (log10 CFU/lung) vs. ControlSurvival Rate (%)
Penicillin-Susceptible S. pneumoniae0.6Six times at 1-h intervals>2.0Not Reported
Penicillin-Resistant S. pneumoniae40Six times at 1-h intervals>2.0Not Reported
Penicillin-Resistant S. pneumoniae160Twice daily for 5 daysNot Reported40

Note: Data adapted from studies using Penicillin G in CBA/J mice.[5][6] Efficacy is dependent on the susceptibility of the pneumococcal strain.

Experimental Protocols

Murine Model of Pneumococcal Pneumonia

This protocol describes the induction of pneumonia in mice via intranasal inoculation, a method that mimics the natural route of infection.[7]

Materials:

  • Streptococcus pneumoniae strain (e.g., ATCC 49619, a serotype 19F strain, or other well-characterized strains)[7][8]

  • Todd-Hewitt broth supplemented with 0.5% yeast extract (THY broth)

  • Mice (e.g., BALB/c, CBA/J, or NMRI, 6-8 weeks old)[5][9][10]

  • Isoflurane or other suitable anesthetic

  • This compound

  • Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS), sterile

  • Blood agar plates

  • Animal handling and euthanasia supplies

Procedure:

  • Bacterial Culture Preparation:

    • Streak the S. pneumoniae strain onto a blood agar plate and incubate overnight at 37°C in 5% CO2.

    • Inoculate a single colony into THY broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Wash the bacterial cells twice with sterile PBS by centrifugation (e.g., 3000 x g for 10 minutes).

    • Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The optimal inoculum may need to be determined empirically for the specific bacterial and mouse strains used.[7]

  • Intranasal Inoculation:

    • Anesthetize the mice lightly with isoflurane.

    • Hold the mouse in a supine position.

    • Carefully instill a 20-50 µL drop of the bacterial suspension onto the nares of the mouse, allowing it to be inhaled.[7][9]

  • This compound Administration:

    • Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration.

    • Administer this compound orally via gavage at a predetermined time post-infection (e.g., 2-4 hours). The volume should typically be around 100-200 µL for an adult mouse.

    • The dosage of this compound should be calculated based on achieving a systemic penicillin G concentration that is above the minimum inhibitory concentration (MIC) for the infecting pneumococcal strain for a significant portion of the dosing interval.[4]

  • Monitoring and Outcome Assessment:

    • Monitor the mice at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture, increased respiratory rate).

    • At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice.

    • Bacterial Load Determination: Aseptically remove the lungs and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenate and plate on blood agar to determine the number of colony-forming units (CFU) per lung.

    • Survival Studies: Monitor a cohort of mice for a longer duration (e.g., 7-14 days) and record survival.

Pharmacokinetic Study of this compound (as Penicillin G) in Mice

This protocol outlines a basic pharmacokinetic study to determine the serum concentration of penicillin G following oral administration of this compound.

Materials:

  • Healthy mice (same strain as in the infection model)

  • This compound

  • Vehicle for this compound

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Method for euthanasia

  • Analytical method for quantifying penicillin G in serum (e.g., LC-MS/MS)

Procedure:

  • Administer a single oral dose of this compound to a cohort of mice.

  • At various time points post-administration (e.g., 10, 20, 40, 60, 90, 120, 180 minutes), collect blood samples from subsets of mice via a suitable method (e.g., retro-orbital sinus, tail vein, or terminal cardiac puncture).[4]

  • Process the blood to obtain serum and store it at -80°C until analysis.

  • Quantify the concentration of penicillin G in the serum samples using a validated analytical method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and half-life.[4]

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Outcome Assessment bact_prep S. pneumoniae Culture (Mid-log phase) inoculation Intranasal Inoculation (10^6 - 10^7 CFU) bact_prep->inoculation mouse_prep Mouse Acclimatization (e.g., 7 days) anesthesia Anesthesia (e.g., Isoflurane) mouse_prep->anesthesia anesthesia->inoculation administration Oral Administration (gavage) inoculation->administration 2-4 hours post-infection penamecillin_prep This compound Preparation penamecillin_prep->administration monitoring Clinical Monitoring (Twice daily) administration->monitoring bacterial_load Bacterial Load (CFU/lung) monitoring->bacterial_load At defined endpoints survival Survival Analysis (e.g., 14 days) monitoring->survival Long-term cohort

Caption: Experimental workflow for evaluating this compound in a murine pneumococcal pneumonia model.

signaling_pathway cluster_bacteria Streptococcus pneumoniae cluster_host Host Cell (e.g., Macrophage) cluster_penicillin This compound Action pamps PAMPs (e.g., LTA, PGN) tlr Toll-like Receptors (TLR2, TLR4) pamps->tlr Recognition myd88 MyD88 tlr->myd88 Signaling Adaptor nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Transcription This compound This compound (Oral) penicillin_g Penicillin G (Active Form) This compound->penicillin_g Hydrolysis in vivo pbp Penicillin-Binding Proteins (PBPs) penicillin_g->pbp Inhibition cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall Blocks Cross-linking lysis Bacterial Lysis cell_wall->lysis lysis->pamps Release of PAMPs

Caption: Host immune signaling in pneumococcal infection and the mechanism of this compound action.

logical_relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics dose This compound Dose absorption Oral Absorption dose->absorption conversion Conversion to Penicillin G absorption->conversion serum_conc Serum Penicillin G Concentration conversion->serum_conc time_above_mic Time > MIC serum_conc->time_above_mic mic MIC of S. pneumoniae mic->time_above_mic efficacy Bactericidal Effect time_above_mic->efficacy outcome Therapeutic Outcome efficacy->outcome

Caption: Pharmacokinetic and pharmacodynamic relationship for this compound efficacy.

References

Preparation and Stability of Penamecillin Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a prodrug of penicillin G, designed to improve its oral bioavailability. In laboratory settings, the accurate preparation of this compound solutions and a thorough understanding of their stability are critical for reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation and stability assessment of this compound solutions. Given the limited direct data on this compound, information from studies on closely related penicillin compounds, particularly Penicillin G, is included to provide a comprehensive guide.

Data Presentation: Stability of Penicillin Solutions

The stability of penicillin solutions is paramount for their effective use in research. The following tables summarize quantitative data on the stability of penicillins under various conditions. While specific data for this compound is scarce, the data for Penicillin G, its active metabolite, provides a strong indication of the conditions required to maintain the integrity of the parent compound.

Table 1: Stability of Penicillin G Sodium Solutions in Various Media

MediumStability OrderReference
Citrate Buffer1 (Most Stable)
Acetate Buffer2
Phosphate Buffer3
Sodium Bicarbonate4
0.9% NaCl5
5% Glucose6 (Least Stable)

Table 2: Effect of pH on the Degradation Rate Constant (k) of Penicillin G

pHRelative Degradation RateOptimal pH RangeReference
4kpH=4 > kpH=10
6kpH=6 ≈ kpH=8
7kpH=7 (Most Stable)6.0 - 7.5[1]
8kpH=6 ≈ kpH=8
10kpH=4 > kpH=10

Table 3: General Stability of Penicillin Solutions at Different Temperatures

TemperatureGeneral StabilityRecommendationsReferences
-70°CHigh stabilityRecommended for long-term storage.[2]
-20°CGood stabilitySuitable for short to medium-term storage (up to 3 months for some penicillins).[2]
4°CModerate stabilitySuitable for short-term storage (days to a few weeks).[2]
20-25°C (Room Temp)Low stabilitySolutions should be used fresh. Significant degradation can occur within hours to days.[3][4]
37°CVery low stabilityRapid degradation expected.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the required mass of this compound powder to prepare the desired volume of a 10 mg/mL stock solution. For example, for 10 mL of stock solution, 100 mg of this compound is required.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile weighing boat or directly into a sterile conical tube.

  • Dissolution: Add a portion of the sterile water to the conical tube containing the this compound powder (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but prolonged heating should be avoided to prevent degradation.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Filtration: Filter the solution into a new sterile conical tube. This step sterilizes the solution and removes any undissolved particulates.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing of this compound Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact drug from its degradation products, primarily Penicillin G.

Materials:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase components (e.g., acetonitrile, phosphate buffer)

  • This compound and Penicillin G reference standards

  • Incubators or water baths set to desired temperatures

  • pH meter

Procedure:

  • Method Development (if necessary): Develop an isocratic or gradient HPLC method capable of separating this compound from Penicillin G and other potential degradation products. A mobile phase consisting of a mixture of phosphate buffer and acetonitrile is a common starting point for penicillin analysis. The detection wavelength can be set around 225 nm.[5]

  • Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, perform forced degradation studies on a this compound solution. Expose the solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.

  • Stability Study Setup:

    • Prepare a fresh this compound solution in the desired buffer and at the desired concentration.

    • Divide the solution into multiple aliquots in appropriate vials.

    • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.

    • Inject the sample into the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each condition.

    • The solution is generally considered stable if the remaining concentration is ≥90% of the initial concentration.[4]

Visualizations

This compound Hydrolysis and Degradation Pathway

This compound, as a diethylaminoethyl ester of Penicillin G, undergoes hydrolysis to release the active Penicillin G. Penicillin G itself is susceptible to further degradation, primarily through the cleavage of the β-lactam ring.

G This compound This compound Penicillin_G Penicillin_G This compound->Penicillin_G Hydrolysis (ester cleavage) Degradation_Products Degradation_Products Penicillin_G->Degradation_Products Degradation (β-lactam ring cleavage)

Caption: Hydrolysis of this compound to Penicillin G and subsequent degradation.

Experimental Workflow for this compound Solution Preparation and Stability Testing

The following diagram illustrates the logical flow of preparing this compound solutions and evaluating their stability for laboratory use.

G cluster_prep Solution Preparation cluster_stability Stability Testing weigh Weigh this compound dissolve Dissolve in Sterile Water/Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Use and Storage filter->aliquot store Store at Different Conditions (e.g., 4°C, 25°C, 37°C) aliquot->store sample Sample at Time Points store->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Calculate % Remaining hplc->data

Caption: Workflow for this compound solution preparation and stability analysis.

References

Application Notes and Protocols for Penamecillin in Immunocompromised Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Penamecillin in immunocompromised animal models for the study of its antibiotic efficacy. The protocols detailed below are intended to serve as a foundational methodology for researchers investigating the pharmacodynamics and therapeutic potential of this oral prodrug antibiotic.

Introduction

This compound is an acetoxymethyl ester prodrug of benzylpenicillin (Penicillin G).[1] This chemical modification enhances its oral bioavailability, a significant advantage over parenteral administration of benzylpenicillin.[2] Upon oral absorption, this compound is hydrolyzed by endogenous esterases to release the active moiety, benzylpenicillin. Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3] The disruption of the cell wall integrity leads to bacterial cell lysis and death.

The use of immunocompromised animal models, particularly the neutropenic mouse thigh infection model, is a well-established preclinical tool to evaluate the efficacy of antibiotics independent of the host's immune contribution.[4][5] This allows for a direct assessment of the antimicrobial agent's activity against the pathogen.

Data Presentation

The following tables present illustrative quantitative data on the in vivo efficacy of this compound in a neutropenic mouse thigh infection model against Staphylococcus aureus.

Disclaimer: The following data is illustrative and intended to serve as a template for presenting experimental results. Actual data will vary based on experimental conditions, bacterial strain, and animal model specifics.

Table 1: In Vivo Efficacy of Orally Administered this compound Against S. aureus in a Neutropenic Mouse Thigh Infection Model

Treatment GroupDosage (mg/kg)Administration RouteMean Bacterial Load (log10 CFU/thigh) at 24hBacterial Load Reduction (log10 CFU/thigh) vs. Control
Vehicle Control-Oral8.5-
This compound25Oral6.22.3
This compound50Oral4.83.7
This compound100Oral3.15.4
Vancomycin (Control)50Intraperitoneal3.55.0

Table 2: Survival Rate of Neutropenic Mice with S. aureus Systemic Infection Following this compound Treatment

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate at 72h (%)
Vehicle Control-Oral0
This compound50Oral60
This compound100Oral90
Ampicillin (Control)100Oral80

Experimental Protocols

Induction of Neutropenia in Mice

This protocol describes the induction of neutropenia in mice using cyclophosphamide, a commonly used immunosuppressive agent.

Materials:

  • Cyclophosphamide monohydrate

  • Sterile saline for injection (0.9% NaCl)

  • 6-8 week old female ICR or Swiss Webster mice

  • Sterile syringes and needles (27G)

Procedure:

  • Prepare a fresh solution of cyclophosphamide in sterile saline at a concentration of 20 mg/mL.

  • On day -4 prior to infection, administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg.

  • On day -1 prior to infection, administer a second IP dose of cyclophosphamide at 100 mg/kg.

  • This regimen typically induces profound neutropenia (absolute neutrophil count <100 cells/μL) from day 1 to day 5 post the second injection.

Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.

Materials:

  • Neutropenic mice (prepared as per Protocol 1)

  • Mid-logarithmic growth phase culture of the bacterial strain of interest (e.g., Staphylococcus aureus)

  • Sterile saline

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile syringes and needles (27G)

  • Tissue homogenizer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in an appropriate broth medium.

    • Dilute the overnight culture in fresh broth and incubate until it reaches the mid-logarithmic growth phase.

    • Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (typically 10^6 - 10^7 CFU/mL).

  • Infection:

    • Two hours before the initiation of antibiotic treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.

  • Treatment:

    • Prepare a suspension of this compound in the oral vehicle at the desired concentrations.

    • Administer the this compound suspension or vehicle control orally via gavage at specified time points (e.g., 2, 8, and 14 hours post-infection).

  • Assessment of Bacterial Load:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates.

    • Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU).

    • Calculate the bacterial load as log10 CFU per thigh.

Visualizations

Signaling Pathway

Penamecillin_Mechanism_of_Action cluster_absorption Oral Administration & Absorption cluster_hydrolysis Systemic Circulation cluster_bacterial_cell Bacterial Cell This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Esterases->Benzylpenicillin Activation PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Disruption of Cell Wall Synthesis Experimental_Workflow cluster_animal_prep Animal Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Analysis Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (e.g., S. aureus) Induce_Neutropenia->Infection Treatment Oral Administration of this compound Infection->Treatment Euthanasia Euthanasia (24h) Treatment->Euthanasia Thigh_Excision Thigh Excision Euthanasia->Thigh_Excision Homogenization Tissue Homogenization Thigh_Excision->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Enumeration CFU Enumeration Plating->CFU_Enumeration

References

Application Note & Protocol: Experimental Design for PK/PD Modeling of Penamecillin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Penamecillin is an acetoxymethyl ester prodrug of benzylpenicillin (Penicillin G).[1][2] This modification enhances its oral absorption, after which it is hydrolyzed by endogenous esterases to release the active benzylpenicillin.[1] Like other β-lactam antibiotics, benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[3][4] The disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a critical tool in the preclinical and clinical development of antimicrobial agents.[5][6] It establishes a quantitative relationship between drug exposure (PK) and its antimicrobial effect (PD). For β-lactam antibiotics, the primary PK/PD index that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[7][8][9] For penicillins specifically, a target of approximately 50% fT > MIC is often associated with efficacy.[10]

This document provides a detailed experimental design and protocols for conducting animal studies to establish a robust PK/PD model for this compound, guiding optimal dose selection for future clinical trials. The neutropenic murine thigh infection model, a well-validated and commonly used model for antibiotic evaluation, will be the primary focus.[7][11][12]

Mechanism of Action: this compound

G cluster_absorption Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_bacteria Bacterial Target Site This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Esterases->Benzylpenicillin Conversion PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Binding & Inhibition CW_Synth Cell Wall Synthesis PBP->CW_Synth Inhibition of Cross-linking Lysis Cell Lysis & Death CW_Synth->Lysis Disruption G A In Vitro MIC Determination D PD Study (Infected Animals) A->D B Animal Model Preparation (Neutropenic Thigh Infection) B->D C PK Study (Healthy Animals) E Blood Sampling C->E D->E Satellite Groups F Thigh Homogenization & CFU Counting D->F G Bioanalysis of Plasma (HPLC-MS/MS) E->G I PD Data Analysis (Δlog10 CFU) F->I H PK Data Analysis (PK Parameters) G->H J PK/PD Index Calculation (%fT>MIC, AUC/MIC, etc.) H->J I->J K PK/PD Model Development & Simulation J->K G PK_Data Plasma Concentration-Time Data (this compound & Benzylpenicillin) PopPK Develop Population PK Model PK_Data->PopPK PD_Data Bacterial Count Data (Δlog10 CFU vs. Dose) Exposure Calculate PK/PD Index (e.g., %fT>MIC for each animal) PD_Data->Exposure PK_Params Estimate PK Parameters (Clearance, Volume, Ka, etc.) PopPK->PK_Params FinalModel Integrated PK/PD Model PopPK->FinalModel PK_Params->Exposure Sigmoid Model PK/PD Relationship (Sigmoid Emax Model) Exposure->Sigmoid PD_Params Estimate PD Parameters (Emax, EC50, Static Dose) Sigmoid->PD_Params Sigmoid->FinalModel Simulation Dose Regimen Simulations FinalModel->Simulation

References

Application Notes and Protocols for Assessing Penamecillin Efficacy Against Anaerobes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penamecillin is a prodrug of benzylpenicillin (Penicillin G), designed to improve oral bioavailability. Upon administration, it is hydrolyzed by esterases to release the active compound, benzylpenicillin. Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed laboratory techniques and protocols for assessing the in vitro and in vivo efficacy of this compound against clinically relevant anaerobic bacteria.

Given that this compound's in vivo activity is attributable to the released benzylpenicillin, the following protocols and data focus on determining the susceptibility of anaerobic bacteria to benzylpenicillin.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Penicillins, including benzylpenicillin, act by interfering with the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_penicillin_action This compound (Benzylpenicillin) Action Peptidoglycan_precursors Peptidoglycan Precursors (NAG-NAM-pentapeptide) Transpeptidase Transpeptidase (Penicillin-Binding Protein - PBP) Peptidoglycan_precursors->Transpeptidase Binds to Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_peptidoglycan Catalyzes cross-linking PBP_inhibition Inhibition of Transpeptidase This compound This compound (Prodrug) Benzylpenicillin Benzylpenicillin (Active Drug) This compound->Benzylpenicillin Hydrolysis by esterases Benzylpenicillin->PBP_inhibition Binds to PBP Cell_lysis Weakened Cell Wall & Cell Lysis PBP_inhibition->Cell_lysis Prevents cross-linking

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Susceptibility of Anaerobes to Benzylpenicillin

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of benzylpenicillin against common anaerobic bacteria. This data is essential for interpreting susceptibility testing results and guiding further research.

Anaerobic SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Gram-Negative Rods
Bacteroides fragilis group16 - 6464 - >2560.125 - >256
Prevotella spp.0.25 - 24 - 32≤0.016 - >256
Fusobacterium nucleatum≤0.03 - 0.250.5 - 16≤0.03 - 256
Gram-Positive Rods
Clostridium perfringens0.06 - 0.250.12 - 4≤0.015 - 16
Gram-Positive Cocci
Peptostreptococcus spp.≤0.125 - 0.51 - 8≤0.06 - 16

Note: MIC values can vary significantly based on the specific strain, testing methodology, and geographic location. The production of β-lactamases is a primary mechanism of resistance and can lead to significantly higher MICs.

Experimental Protocols

In Vitro Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria. The reference method is agar dilution, with broth microdilution being a common alternative.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by incorporating serial dilutions of the agent into an agar medium and observing for bacterial growth.

Prepare_Antimicrobial Prepare Benzylpenicillin Stock Solution Serial_Dilutions Create Serial Dilutions of Benzylpenicillin Prepare_Antimicrobial->Serial_Dilutions Add_to_Agar Add Dilutions to Molten Brucella Blood Agar Serial_Dilutions->Add_to_Agar Pour_Plates Pour Agar into Petri Dishes Add_to_Agar->Pour_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plates Anaerobic_Incubation Incubate in Anaerobic Environment (48h, 37°C) Inoculate_Plates->Anaerobic_Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Anaerobic_Incubation->Read_MIC

Caption: Agar Dilution Workflow.

Protocol:

  • Antimicrobial Stock Solution: Prepare a stock solution of benzylpenicillin in a suitable solvent at a concentration of 1280 µg/mL.

  • Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL). Autoclave and cool to 48-50°C in a water bath.

  • Agar Plate Preparation:

    • Dispense 18 mL of the molten agar into sterile tubes.

    • Add 2 mL of the appropriate benzylpenicillin dilution to each tube to achieve the final desired concentrations (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).

    • Include a growth control plate with no antibiotic.

    • Immediately pour the contents of each tube into a sterile 100 mm petri dish and allow it to solidify.

  • Inoculum Preparation:

    • From a 24-48 hour pure culture on a Brucella blood agar plate, suspend several colonies in Brucella broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, deliver approximately 1-2 µL of the bacterial suspension to the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible growth. A faint haze or a single colony is disregarded.

This method is a more high-throughput alternative to agar dilution and is particularly useful for testing multiple antimicrobial agents simultaneously.

Prepare_Antimicrobial Prepare Benzylpenicillin Working Solutions Dispense_to_Plate Dispense Diluted Antibiotic to 96-Well Microtiter Plate Prepare_Antimicrobial->Dispense_to_Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Dispense_to_Plate->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Anaerobic_Incubation Incubate Plate in Anaerobic Environment (48h, 37°C) Inoculate_Plate->Anaerobic_Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Anaerobic_Incubation->Read_MIC

Caption: Broth Microdilution Workflow.

Protocol:

  • Antimicrobial Dilutions: Prepare serial twofold dilutions of benzylpenicillin in supplemented Brucella broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in supplemented Brucella broth with a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Place the microtiter plate in an anaerobic environment and incubate at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of benzylpenicillin that shows no visible turbidity (growth).

This dynamic assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the anaerobic bacterium in supplemented Brucella broth. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Test Setup: Prepare tubes containing supplemented Brucella broth with benzylpenicillin at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate under anaerobic conditions at 37°C.

  • Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in supplemented Brucella broth and plate onto Brucella blood agar plates.

  • Incubation and Colony Counting: Incubate the plates anaerobically at 37°C for 48-72 hours, then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each benzylpenicillin concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

In Vivo Efficacy Models

Animal models are crucial for evaluating the efficacy of antimicrobial agents in a complex biological system. The following are two commonly used models for anaerobic infections.

This model is useful for studying localized anaerobic infections and the ability of an antibiotic to penetrate and clear the infection within an abscess.

Prepare_Inoculum Prepare Anaerobic Bacterial Suspension with Adjuvant Inject_Subcutaneously Inject Inoculum Subcutaneously into the Flank of Mice Prepare_Inoculum->Inject_Subcutaneously Abscess_Formation Allow Abscess to Develop (e.g., 24 hours) Inject_Subcutaneously->Abscess_Formation Administer_this compound Administer this compound (e.g., Oral Gavage) Abscess_Formation->Administer_this compound Monitor_Abscess Monitor Abscess Size and Animal Health Administer_this compound->Monitor_Abscess Euthanize_and_Harvest Euthanize Mice at Pre-determined Timepoints Monitor_Abscess->Euthanize_and_Harvest Quantify_Bacteria Homogenize Abscess and Determine Bacterial Load (CFU) Euthanize_and_Harvest->Quantify_Bacteria

Caption: Murine Subcutaneous Abscess Model Workflow.

Protocol:

  • Animal Model: Use appropriate strains of mice (e.g., BALB/c or C57BL/6).

  • Inoculum Preparation:

    • Grow the desired anaerobic bacterium (e.g., Bacteroides fragilis) to mid-log phase in supplemented Brucella broth.

    • Centrifuge the culture and resuspend the pellet in sterile saline to a concentration of approximately 10⁸ CFU/mL.

    • Mix the bacterial suspension with a sterile adjuvant (e.g., cytodex beads or sterile cecal content) to promote abscess formation.

  • Infection: Anesthetize the mice and inject 0.1 mL of the inoculum subcutaneously into the shaved flank.

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with this compound administered orally via gavage. Include a vehicle control group.

  • Monitoring and Endpoint:

    • Measure the size of the abscess daily using calipers.

    • At the end of the treatment period, euthanize the mice.

    • Aseptically dissect the abscess, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/abscess).

  • Data Analysis: Compare the abscess sizes and bacterial loads between the this compound-treated and control groups.

This model simulates a more severe, systemic anaerobic infection, such as peritonitis, and is useful for assessing the ability of an antibiotic to improve survival and reduce bacterial dissemination.

Protocol:

  • Animal Model: Use adult Wistar or Sprague-Dawley rats.

  • Inoculum Preparation: A common method is the cecal ligation and puncture (CLP) model, which induces a polymicrobial intra-abdominal infection from the animal's own gut flora. Alternatively, a defined inoculum of anaerobic bacteria can be injected intraperitoneally.

  • Infection (CLP Model):

    • Anesthetize the rat and perform a midline laparotomy.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle of a specific gauge to create a reproducible level of sepsis.

    • Return the cecum to the abdominal cavity and close the incision.

  • Treatment: Administer this compound orally at various time points post-CLP. Include a control group receiving a placebo. Fluid resuscitation is often necessary in this model.

  • Monitoring and Endpoint:

    • Monitor the rats for signs of sepsis and survival over a period of several days.

    • At the time of death or at the end of the experiment, peritoneal fluid and blood can be collected for bacterial culture and quantification.

  • Data Analysis: Compare the survival rates and bacterial counts in different body sites between the treated and control groups.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for evaluating the efficacy of this compound against anaerobic bacteria. As this compound is a prodrug of benzylpenicillin, the in vitro susceptibility data for benzylpenicillin is a critical component of this assessment. The combination of in vitro susceptibility testing, time-kill assays, and relevant in vivo animal models will provide a robust evaluation of this compound's potential as a therapeutic agent for anaerobic infections. Researchers should always adhere to established guidelines, such as those from CLSI, and ensure proper anaerobic techniques are maintained throughout all experimental procedures.

Application Notes & Protocols: Investigating Penamecillin for Chronic Bronchial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct clinical evidence for the use of penamecillin in the long-term management of chronic bronchial infections is limited. These application notes and protocols are intended for research and development purposes and are based on the established pharmacology of penicillins and clinical trial designs for similar conditions.

Introduction

Chronic bronchial infections, characterized by persistent microbial colonization and recurrent inflammatory exacerbations, pose a significant therapeutic challenge. The ideal antibiotic for this condition would exhibit potent activity against common respiratory pathogens, favorable pharmacokinetics in bronchial tissues, and a good long-term safety profile. This compound, an acetoxymethyl ester of benzylpenicillin, is designed for enhanced oral absorption and hydrolysis to the active benzylpenicillin. While historically used for acute infections, its potential in suppressive or intermittent therapy for chronic bronchial conditions warrants investigation. These notes provide a framework for exploring this compound as a therapeutic candidate for chronic bronchial infections.

Mechanism of Action

This compound, as a prodrug of benzylpenicillin (Penicillin G), exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] This inhibition leads to a compromised cell wall, resulting in bacterial lysis and death. The primary targets are gram-positive bacteria commonly implicated in respiratory tract infections.

cluster_bacteria Bacterial Cell This compound This compound (Oral) Benzylpenicillin Benzylpenicillin (Active) This compound->Benzylpenicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, particularly its penetration into bronchial secretions, are crucial for its efficacy in chronic bronchial infections. While specific data for this compound is sparse, studies on similar aminopenicillins provide valuable insights.

Pharmacokinetic Parameter This compound Amoxicillin Ampicillin
Bioavailability (Oral) Data not available~74-92%~40%
Protein Binding Data not available17-20%15-25%
Serum Half-life Data not available~1.5 hours~1.3 hours
Sputum Penetration Data not availableHigher than ampicillin[2]Lower than amoxicillin[2]
Elimination Primarily renalPrimarily renalPrimarily renal

Note: This table includes data from related compounds due to the limited availability of specific data for this compound.

Proxy Efficacy Data from Related Penicillins in Acute Exacerbations of Chronic Bronchitis (AECB)

Clinical trials on the use of penicillins for acute exacerbations of chronic bronchitis can serve as a proxy for potential efficacy. It's important to note that these studies focus on short-term outcomes.

Antibiotic Dosage Regimen Clinical Success Rate Comparator Reference
Amoxicillin750 mg twice daily for 7 days64%Placebo (63%)[3]
Amoxicillin/ClavulanateNot specifiedGenerally positive user reviews for bronchitis[4]Not applicable[4]
Semisynthetic PenicillinsVariedNo significant difference in treatment success vs. trimethoprim-based regimensTrimethoprim-based regimens[5]

Proposed Experimental Protocol for a Phase II Clinical Trial of this compound in Chronic Bronchial Infections

This protocol outlines a hypothetical, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of long-term, intermittent this compound therapy in reducing the frequency of exacerbations in patients with chronic bronchial infections.

1. Study Objectives:

  • Primary Objective: To assess the efficacy of intermittent this compound in reducing the frequency of acute exacerbations of chronic bronchitis over a 12-month period.

  • Secondary Objectives:

    • To evaluate the time to the first exacerbation.

    • To assess changes in sputum bacterial load and purulence.

    • To measure changes in quality of life scores.

    • To monitor the safety and tolerability of long-term intermittent this compound.

2. Study Population:

  • Inclusion Criteria:

    • Adults aged 40-75 years.

    • Confirmed diagnosis of chronic bronchitis with at least two documented exacerbations in the past 12 months.

    • Stable respiratory condition for at least four weeks prior to randomization.

    • Provision of written informed consent.

  • Exclusion Criteria:

    • Known allergy to penicillin or other beta-lactam antibiotics.

    • Active pulmonary tuberculosis or lung cancer.

    • Severe renal or hepatic impairment.

    • Use of other long-term antibiotic therapy.

    • Pregnancy or breastfeeding.

3. Study Design and Treatment:

  • A 12-month, multicenter, randomized, double-blind, placebo-controlled trial.

  • Treatment Arm: this compound 500 mg orally, twice daily for 7 days, every 4 weeks.

  • Control Arm: Matching placebo orally, twice daily for 7 days, every 4 weeks.

  • All patients will receive standard care for chronic bronchitis.

4. Study Procedures and Assessments:

  • Screening Visit (Day -28 to -1): Assessment of eligibility, medical history, physical examination, spirometry, sputum culture, and quality of life questionnaires.

  • Randomization Visit (Day 0): Dispensation of study medication.

  • Follow-up Visits (Months 3, 6, 9, and 12): Clinical assessment, monitoring of adverse events, collection of sputum samples, and completion of quality of life questionnaires.

  • Exacerbation Visits: Patients will be instructed to contact the study site at the onset of symptoms suggestive of an exacerbation for assessment and appropriate management.

5. Endpoints:

  • Primary Endpoint: Mean number of acute exacerbations per patient over the 12-month study period.

  • Secondary Endpoints:

    • Time to first exacerbation.

    • Change from baseline in sputum bacterial load.

    • Change from baseline in St. George's Respiratory Questionnaire (SGRQ) score.

    • Incidence of adverse events.

6. Statistical Analysis:

  • The primary endpoint will be analyzed using a Poisson regression model.

  • Time to first exacerbation will be analyzed using Kaplan-Meier curves and a log-rank test.

  • Secondary endpoints will be analyzed using appropriate statistical methods (e.g., t-tests, Wilcoxon rank-sum tests).

cluster_arms Treatment Arms Screening Screening & Consent (4 weeks) Randomization Randomization (Day 0) Screening->Randomization This compound This compound Arm (500mg BID, 7 days/month) Randomization->this compound Placebo Placebo Arm (Matching regimen) Randomization->Placebo Treatment Intermittent Treatment (12 months) FollowUp Follow-up Visits (Months 3, 6, 9, 12) Treatment->FollowUp Exacerbation Exacerbation Assessment (As needed) Treatment->Exacerbation EndOfStudy End of Study (Month 12) FollowUp->EndOfStudy This compound->Treatment Placebo->Treatment

Caption: Proposed clinical trial workflow.

Conclusion

While direct evidence is lacking, the pharmacological profile of penicillins suggests that this compound could be a viable candidate for the management of chronic bronchial infections. The proposed experimental protocol provides a roadmap for future clinical investigations to ascertain its efficacy and safety in this patient population. Further research into the sputum penetration and long-term safety of this compound is warranted to support its development for this indication.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Bacterial Resistance to Penamecillin

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with a centralized hub for troubleshooting common issues encountered when studying bacterial resistance to Penamecillin. This compound acts as a prodrug, hydrolyzing to Benzylpenicillin (Penicillin G), a β-lactam antibiotic. Therefore, resistance mechanisms are primarily those that affect Benzylpenicillin.[1][2]

The three fundamental mechanisms of bacterial resistance to β-lactam antibiotics are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[3][4][5]

  • Target Site Alteration: Modification of Penicillin-Binding Proteins (PBPs), reducing their affinity for the antibiotic.[3][4][6]

  • Reduced Permeability/Efflux: Changes in the bacterial cell membrane that prevent the antibiotic from reaching its PBP target, either by limiting entry or actively pumping it out.[4][5][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates. What could be the cause?

A1: Inconsistent MIC values are a common issue. Several factors can contribute to this variability. Consider the following troubleshooting steps:

  • Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard. A non-standardized inoculum is a major source of variability.

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (MHII) as recommended by CLSI/EUCAST guidelines. Variations in divalent cations (Ca²⁺, Mg²⁺) can affect antibiotic activity.

  • This compound Stock Solution: this compound, like other β-lactams, is susceptible to degradation. Prepare stock solutions fresh, store them in appropriate aliquots at -20°C or lower, and avoid repeated freeze-thaw cycles.[8] Verify the potency of your stock solution.

  • Incubation Conditions: Strictly control incubation time (16-20 hours for most non-fastidious bacteria), temperature (35°C ± 2°C), and atmospheric conditions.

  • Plate Edge Effect: Evaporation from wells on the outer edges of a 96-well plate can concentrate the antibiotic and media, leading to skewed results. Avoid using the outermost wells for critical measurements or fill them with sterile water/media to maintain humidity.

Q2: I suspect my bacterial isolate is producing a β-lactamase, but the rapid nitrocefin test is negative or ambiguous. What should I do next?

A2: A negative nitrocefin test doesn't completely rule out β-lactamase-mediated resistance. The issue could be:

  • Low-Level or Inducible Expression: The β-lactamase may be expressed at very low levels or only in the presence of an inducing agent (like cefoxitin for AmpC enzymes). Try growing the bacteria in the presence of a sub-inhibitory concentration of a β-lactam antibiotic before performing the assay.

  • Enzyme Specificity: While nitrocefin is a broad-spectrum substrate, some β-lactamases may have a low affinity for it.[9][10]

  • Alternative Assays:

    • Spectrophotometric Assay: Use a spectrophotometer to measure the hydrolysis of this compound or Benzylpenicillin directly by monitoring the change in absorbance at the appropriate UV wavelength. This provides quantitative data on enzyme kinetics.

    • PCR for Resistance Genes: The most definitive method is to use Polymerase Chain Reaction (PCR) to detect the presence of known β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, blaAmpC).[11][12][13][14]

Q3: My isolate shows high-level resistance to this compound (high MIC), but I cannot detect any β-lactamase activity or genes. What is the likely mechanism?

A3: In the absence of β-lactamase production, the most probable resistance mechanism is the alteration of Penicillin-Binding Proteins (PBPs).[3][4][6]

  • PBP Modification: Mutations in the genes encoding PBPs can lower their binding affinity for β-lactam antibiotics.[6] This allows the bacteria to continue cell wall synthesis even in the presence of the drug. A classic example is the mecA gene in Staphylococci, which encodes for PBP2a, conferring resistance to methicillin and other β-lactams.[5]

  • Investigative Steps:

    • PBP Binding Assay: This experiment directly measures the affinity of this compound for the bacterial PBPs. It often involves competing a labeled penicillin analog (e.g., fluorescent or radioactive) with unlabeled this compound.[15][16]

    • Gene Sequencing: Sequence the genes of the primary PBPs in your bacterial species to identify mutations known to confer resistance.

    • Porin/Efflux Analysis: In Gram-negative bacteria, resistance can also arise from mutations in porin channels that reduce drug entry or from the upregulation of efflux pumps that remove the drug from the cell.[5][7] These mechanisms are less common for penicillins but should be considered.

Q4: How do I interpret the MIC value? Is a lower number always better?

A4: The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[17][18] While a lower MIC value indicates that less drug is required to inhibit the organism in vitro, you cannot directly compare the numerical MIC values of different antibiotics.[17][18] Each antibiotic has its own clinical breakpoints (Susceptible, Intermediate, Resistant) established by regulatory bodies like CLSI. An organism is considered "susceptible" to this compound if the MIC is at or below the established susceptible breakpoint. This breakpoint takes into account achievable drug concentrations in the body.[19][20]

Quantitative Data Summary

The following tables provide examples of data that might be generated during an investigation into this compound resistance.

Table 1: Example MIC Values for Staphylococcus aureus Strains

Strain ID Phenotype This compound MIC (µg/mL) Oxacillin MIC (µg/mL) mecA Gene β-lactamase Test Interpretation
ATCC 29213 Susceptible Control 0.125 0.25 Negative Negative Susceptible
Clinical 1 Resistant > 256 > 256 Positive Positive Resistant (PBP2a & β-lactamase)
Clinical 2 Resistant 32 0.5 Negative Positive Resistant (β-lactamase only)

| Clinical 3 | Resistant | 128 | 128 | Positive | Negative | Resistant (PBP2a only) |

Table 2: Kinetic Parameters of a Purified β-Lactamase Enzyme

Substrate K_m_ (µM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹)
Benzylpenicillin 55 1500 2.7 x 10⁷

| Nitrocefin | 90 | 850 | 9.4 x 10⁶ |

Experimental Protocols

Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Materials:

  • Cation-Adjusted Mueller-Hinton II Broth (MHIIB)

  • 96-well microtiter plates

  • This compound stock solution (e.g., 1024 µg/mL)

  • Bacterial culture grown to log phase and adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or PBS

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound across the wells of a 96-well plate.

    • Add 50 µL of MHIIB to wells 2 through 12.

    • Add 100 µL of the working this compound solution (e.g., 64 µg/mL) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Prepare Inoculum: Dilute the 0.5 McFarland suspension 1:100 in MHIIB to achieve ~1.5 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).

Nitrocefin-Based β-Lactamase Assay

Objective: To rapidly detect the presence of β-lactamase activity.

Materials:

  • Nitrocefin solution (a chromogenic cephalosporin)

  • Bacterial colonies from an agar plate

  • Sterile deionized water or PBS

  • Microscope slide or filter paper

Procedure:

  • Prepare Slurry: Place a drop of sterile water on a slide. Emulsify several bacterial colonies in the drop to create a dense suspension.

  • Add Nitrocefin: Add one drop of the nitrocefin solution to the bacterial suspension and mix gently.

  • Observe Color Change: Observe for a color change from yellow to red/pink. A positive result (β-lactamase activity) is indicated by a color change, typically within 5-30 minutes.[8][10][21] The hydrolysis of the β-lactam ring in nitrocefin leads to the color change.[9][21]

PCR for Detection of blaTEM Gene

Objective: To detect the presence of the common blaTEM β-lactamase gene.

Materials:

  • Bacterial DNA extract

  • blaTEM forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard heat-lysis protocol.

  • PCR Reaction Mix: Prepare a PCR master mix in a PCR tube. A typical 25 µL reaction includes:

    • 5 µL 5x PCR Buffer

    • 0.5 µL 10mM dNTPs

    • 1 µL 10µM Forward Primer

    • 1 µL 10µM Reverse Primer

    • 0.25 µL Taq Polymerase

    • 2 µL DNA Template (~50 ng)

    • 15.25 µL Nuclease-Free Water

  • Thermocycling: Place the tube in a thermocycler and run a standard amplification program. An example program:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Gel Electrophoresis: Run the PCR product on a 1.5% agarose gel alongside a DNA ladder. Visualize the bands under UV light. The presence of a band at the expected size for the blaTEM amplicon indicates a positive result.

Visualizations

Logical Workflow for Resistance Investigation

The following diagram outlines a logical workflow for diagnosing the mechanism of this compound resistance in a bacterial isolate.

Resistance_Workflow Start Isolate shows high MIC for this compound BetaLactamaseTest Perform β-Lactamase Assay (e.g., Nitrocefin Test) Start->BetaLactamaseTest PCR_Test Perform PCR for common β-lactamase genes (blaTEM, etc.) BetaLactamaseTest->PCR_Test Negative / Ambiguous Result_BL Resistance due to Enzymatic Degradation BetaLactamaseTest->Result_BL Positive PBP_Assay Perform PBP Binding Assay PCR_Test->PBP_Assay Negative PCR_Test->Result_BL Positive PBP_Sequencing Sequence PBP Genes (e.g., mecA) PBP_Assay->PBP_Sequencing Low Affinity Detected Efflux_Test Investigate Efflux / Porin Mechanisms (Gram-negatives) PBP_Assay->Efflux_Test Normal Affinity Result_PBP Resistance due to Target Alteration PBP_Sequencing->Result_PBP Mutation Found Result_Unknown Mechanism Unclear or Multiple Mechanisms Present PBP_Sequencing->Result_Unknown No Known Mutation Result_Efflux Resistance due to Reduced Permeability / Efflux Efflux_Test->Result_Efflux Positive Efflux_Test->Result_Unknown Negative

Caption: A decision tree for investigating this compound resistance mechanisms.

Mechanism of β-Lactamase Action

This diagram illustrates how β-lactamase enzymes prevent this compound (as Benzylpenicillin) from reaching its target, the Penicillin-Binding Proteins (PBPs).

Beta_Lactamase_Action cluster_periplasm Periplasmic Space This compound Benzylpenicillin (Active Form) BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Interception PBP PBP Target This compound->PBP Normal Path (Blocked) InactiveDrug Inactive Hydrolyzed Benzylpenicillin BetaLactamase->InactiveDrug Hydrolysis NoEffect No Effect on PBP CellWall Cell Wall Synthesis (Inhibited)

Caption: β-lactamase intercepts and inactivates Benzylpenicillin.

Mechanism of PBP Alteration

This visualization contrasts how this compound (as Benzylpenicillin) interacts with normal versus altered PBPs.

PBP_Alteration cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Pen1 Benzylpenicillin PBP1 Normal PBP (High Affinity) Pen1->PBP1 Binds Tightly Result1 Cell Wall Synthesis Blocked -> Cell Death PBP1->Result1 Pen2 Benzylpenicillin PBP2 Altered PBP (e.g., PBP2a) (Low Affinity) Pen2->PBP2 Fails to Bind Result2 Cell Wall Synthesis Continues -> Survival PBP2->Result2

Caption: Altered PBPs have low affinity for Benzylpenicillin, enabling survival.

References

Overcoming Penamecillin inactivation by beta-lactamase producing bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penamecillin and encountering challenges with beta-lactamase-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug of benzylpenicillin (Penicillin G). As a prodrug, it is biochemically converted in the body into the active form, benzylpenicillin. Benzylpenicillin is a beta-lactam antibiotic that inhibits the growth of susceptible bacteria by interfering with the synthesis of their cell walls. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.

Q2: Why is my this compound experiment failing against certain bacterial strains?

A2: A common reason for this compound's lack of efficacy is the presence of beta-lactamase enzymes produced by the bacteria. These enzymes hydrolyze the beta-lactam ring, which is the core structural component of this compound's active form, benzylpenicillin. This hydrolysis inactivates the antibiotic, rendering it unable to bind to its PBP targets and inhibit cell wall synthesis.

Q3: What are beta-lactamase inhibitors and how can they help?

A3: Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and can be administered in combination with them. These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, act as "suicide inhibitors." They are recognized and attacked by the beta-lactamase enzyme. This interaction leads to the irreversible inactivation of the beta-lactamase, thereby protecting the partner antibiotic (in this case, the active form of this compound) from degradation. This allows the antibiotic to effectively reach its PBP targets and exert its antibacterial effect.[1]

Q4: How do I know if my bacterial strain is producing beta-lactamase?

A4: The presence of beta-lactamase can be detected using several methods. A common and rapid method is the Nitrocefin assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its beta-lactam ring is hydrolyzed by a beta-lactamase. A positive color change indicates the presence of the enzyme.

Q5: What is a Minimum Inhibitory Concentration (MIC) and why is it important?

A5: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical quantitative measure of an antibiotic's potency against a specific bacterial strain. By comparing the MIC of this compound alone to the MIC of this compound in combination with a beta-lactamase inhibitor, you can quantify the effectiveness of the inhibitor in overcoming resistance.

Troubleshooting Guides

Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assay
Possible Cause Troubleshooting Step
Beta-lactamase production by the test organism. Perform a Nitrocefin test on the bacterial colonies to confirm beta-lactamase production. If positive, re-run the assay using disks containing this compound combined with a beta-lactamase inhibitor (e.g., clavulanic acid).
Incorrect inoculum density. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculating the agar plate to ensure a confluent lawn of growth.
Improper storage or handling of antibiotic disks. Use disks that have been stored according to the manufacturer's instructions to ensure their potency. Allow disks to come to room temperature before opening the container to prevent condensation.
Incorrect incubation conditions. Incubate plates at the optimal temperature and duration for the specific bacterial species being tested (typically 35-37°C for 18-24 hours).
Issue 2: High MIC values for this compound even with a Beta-Lactamase Inhibitor
Possible Cause Troubleshooting Step
The bacterial strain produces a type of beta-lactamase that is not effectively inhibited by the chosen inhibitor. Different classes of beta-lactamases exist. Consider testing other inhibitors (e.g., if using clavulanic acid, try sulbactam or tazobactam) to see if they are more effective against the specific enzyme produced by your strain.
Other resistance mechanisms are present. Bacteria can develop resistance through mechanisms other than beta-lactamase production, such as altered penicillin-binding proteins (PBPs) or reduced outer membrane permeability. Investigate these possibilities through PBP binding assays or genomic analysis.
Incorrect concentration of the beta-lactamase inhibitor. Ensure the inhibitor is being used at a fixed concentration that is known to be effective. For in vitro testing, concentrations of 2-4 µg/mL for clavulanic acid and tazobactam are often used.[2]
Experimental error in MIC determination. Review your broth microdilution or agar dilution protocol for accuracy in serial dilutions, inoculum preparation, and reading of results. Include appropriate quality control strains with known MIC values.

Data Presentation

Table 1: In Vitro Activity of Penicillin G (Active form of this compound) with and without Beta-Lactamase Inhibitors against Beta-Lactamase-Producing Staphylococci

OrganismAntibiotic CombinationMIC90 (µg/mL)
Staphylococcus aureus (Penicillin-Resistant)Penicillin G + Sulbactam0.06
Staphylococcus epidermidis (Penicillin-Resistant)Penicillin G + Sulbactam≤0.03

Data synthesized from Jansen et al., 1996.[3]

Table 2: Effect of Clavulanic Acid on Penicillin G MICs against Methicillin-Resistant Staphylococcus epidermidis (MRSE)

Isolate GroupAntibioticMIC Range (µg/mL)% Susceptible (MIC ≤0.125 µg/mL)
S2/S3 Genotype (n=20)Penicillin G>1280%
Penicillin G + Clavulanic Acid (15 µg/mL)0.016 - >12855%
R2 Genotype (n=23)Penicillin G>1280%
Penicillin G + Clavulanic Acid (15 µg/mL)0.063 - >1284.3%

Data adapted from a 2023 study on cryptic susceptibility in MRSE.[4]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound (or its active form, Penicillin G) stock solution.

    • Beta-lactamase inhibitor (e.g., clavulanic acid) stock solution.

    • Bacterial isolate grown overnight on an appropriate agar plate.

    • 0.9% sterile saline.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of this compound in CAMHB in the microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).

    • For combination testing, prepare a parallel set of dilutions in CAMHB that also contains a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL tazobactam).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of this compound alone to the MIC of the combination to determine the effect of the inhibitor. A significant decrease (e.g., four-fold or greater) in the MIC in the presence of the inhibitor indicates that beta-lactamase production is a major mechanism of resistance.

Protocol 2: Nitrocefin Assay for Beta-Lactamase Detection
  • Prepare Reagents:

    • Nitrocefin solution (typically 0.5 to 1.0 mg/mL in a suitable buffer like phosphate-buffered saline, often prepared from a stock solution in DMSO).

    • Test bacterial colonies grown on an agar plate.

  • Perform the Assay (Slide Method):

    • Place a drop of the Nitrocefin solution onto a clean glass slide.

    • Using a sterile loop or applicator stick, pick a well-isolated colony of the test organism and emulsify it in the drop of Nitrocefin.

    • Observe for a color change.

  • Interpret Results:

    • Positive Result: A rapid color change from yellow to red/pink indicates the presence of beta-lactamase activity.

    • Negative Result: The solution remains yellow. The reaction should be observed for up to 30 minutes before being considered negative.

Mandatory Visualizations

Penamecillin_Inactivation_Pathway cluster_0 Bacterial Cell cluster_1 Resistance Mechanism This compound This compound (Prodrug) Benzylpenicillin Benzylpenicillin (Active) This compound->Benzylpenicillin Hydrolysis (in vivo) PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Inhibition BetaLactamase β-Lactamase Enzyme Benzylpenicillin->BetaLactamase Hydrolysis of β-lactam ring CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Inactive Inactive Penicilloic Acid BetaLactamase->Inactive

Caption: this compound inactivation by beta-lactamase.

Experimental_Workflow start Start: Suspected This compound Resistance nitrocefin Nitrocefin Assay start->nitrocefin mic_alone Determine MIC of This compound Alone nitrocefin->mic_alone Positive Result (β-lactamase present) mic_combo Determine MIC of This compound + Inhibitor mic_alone->mic_combo compare Compare MIC Values mic_combo->compare conclusion_effective Conclusion: Inhibitor is Effective compare->conclusion_effective Significant MIC Decrease conclusion_other Conclusion: Other Resistance Mechanisms Involved compare->conclusion_other No Significant MIC Decrease

Caption: Workflow for testing beta-lactamase inhibitor efficacy.

References

Penamecillin Stability in Acidic Environments: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of penamecillin in acidic media and solutions.

FAQs: Understanding this compound Degradation

Q1: What is the primary degradation pathway of this compound in acidic media?

A1: this compound is a prodrug of benzylpenicillin (Penicillin G). In acidic media, it first undergoes rapid hydrolysis to yield Penicillin G and formaldehyde. Subsequently, Penicillin G degrades via two main pathways:

  • Hydrolysis of the β-lactam ring: This is the major degradation route, leading to the formation of penicilloic acid. Penicilloic acid is unstable in acidic conditions and can further degrade to penilloic acid and penicilloaldehyde.

  • Rearrangement: A smaller fraction of Penicillin G can rearrange to form penillic acid.

Q2: What are the main degradation products of this compound in acidic solutions?

A2: The primary degradation products, following the initial hydrolysis to Penicillin G, are penicilloic acid, penilloic acid, penillic acid, and penicilloaldehyde.

Q3: How does pH affect the stability of this compound?

A3: this compound's stability is highly pH-dependent. The degradation of its active form, Penicillin G, is significantly accelerated under acidic conditions (below pH 5) and alkaline conditions (above pH 8). The maximum stability for Penicillin G is observed in the pH range of 5 to 8.[1] Acidic conditions are more conducive to penicillin degradation than alkaline conditions.[1]

Q4: What is the kinetic order of this compound degradation in acidic media?

A4: The degradation of penicillins, including Penicillin G, in aqueous solutions typically follows pseudo-first-order kinetics.[1]

Q5: How can I monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for monitoring the degradation of this compound and quantifying its degradation products.[2]

Troubleshooting Guide for this compound Stability Studies

Problem Possible Causes Recommended Solutions
Rapid degradation of this compound observed immediately after sample preparation. Incorrect pH of the medium. High temperature. Contamination with β-lactamase enzymes.Verify the pH of all solutions and buffers before use. Ensure experiments are conducted at the specified temperature, using a calibrated thermostat. Use sterile equipment and solutions to prevent enzymatic degradation.
Inconsistent or irreproducible results between replicate experiments. Fluctuations in pH or temperature. Inaccurate initial concentration of this compound. Variability in sample preparation.Use a reliable buffer system to maintain a constant pH.[1] Precisely control the temperature throughout the experiment. Ensure accurate and consistent preparation of stock and working solutions.
Poor separation of this compound and its degradation products in HPLC analysis. Inappropriate mobile phase composition or pH. Unsuitable HPLC column. Incorrect flow rate or gradient.Optimize the mobile phase by adjusting the organic solvent ratio and pH. Select a column with appropriate chemistry (e.g., C18) and particle size. Optimize the flow rate and gradient elution program.
Low sensitivity or poor peak shape in HPLC. Low detector wavelength. Sample matrix interference. Inappropriate injection volume.Set the UV detector to a wavelength where this compound and its degradation products have maximum absorbance.[3] Implement a sample clean-up step (e.g., solid-phase extraction) if matrix effects are suspected. Optimize the injection volume.
Unexpected peaks observed in the chromatogram. Contamination of the sample or mobile phase. Degradation of the mobile phase. Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly between analyses. Inject a blank solvent to check for carryover.

Data Presentation: Degradation Kinetics of Penicillin G

Disclaimer: The following data pertains to the degradation of Penicillin G, the active metabolite of this compound. The overall degradation of this compound is expected to be primarily governed by the stability of Penicillin G following its initial hydrolysis.

Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Various pH Values and Temperatures.

Temperature (°C)pHRate Constant (k) in min⁻¹
8040.1603
8070.0039
80100.0485
904Not Reported
907Not Reported
9010Not Reported
1004Complete degradation in <20 min
1007Not Reported
10010Not Reported

Data adapted from a study on the hydrothermal treatment of penicillin.[1]

Table 2: Half-life (t½) of Penicillin G at Different pH Values and Temperatures.

Temperature (°C)pHHalf-life (t½) in minutes
804~4.3
807~177.7
8010~14.3

Calculated from the rate constants in Table 1 using the formula t½ = 0.693/k.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Degradation Study
  • Prepare Buffer Solutions: Prepare buffer solutions (e.g., citrate, phosphate) at the desired acidic pH values (e.g., pH 2, 4, 5).

  • Prepare this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a small amount of buffer) to prepare a concentrated stock solution.

  • Prepare Working Solutions: Dilute the stock solution with the prepared acidic buffers to the desired final concentration for the degradation study.

  • Incubation: Place the working solutions in a temperature-controlled environment (e.g., water bath or incubator) at the desired temperature.

  • Sampling: At specified time intervals, withdraw aliquots of the sample.

  • Sample Quenching (Optional but Recommended): Immediately neutralize the pH of the collected samples by adding a small amount of a suitable buffer (e.g., phosphate buffer pH 7) to stop further degradation.

  • Storage: If not analyzed immediately, store the samples at a low temperature (e.g., -20°C or -80°C) to minimize further degradation until analysis.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B to elute the compounds.

    • Re-equilibrate the column to initial conditions before the next injection.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitor the eluent at a wavelength suitable for this compound and its degradation products (e.g., 220-240 nm).

  • Injection Volume: Typically 10-20 µL.

  • Data Analysis: Integrate the peak areas of this compound and its degradation products to determine their concentrations over time.

Visualizations

Penamecillin_Degradation_Pathway This compound This compound PenG Penicillin G This compound->PenG  Hydrolysis (+H₂O, H⁺) Formaldehyde Formaldehyde This compound->Formaldehyde  Hydrolysis (+H₂O, H⁺) Penicilloic_Acid Penicilloic Acid PenG->Penicilloic_Acid  Hydrolysis of β-lactam ring Penillic_Acid Penillic Acid PenG->Penillic_Acid  Rearrangement Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid  Degradation Penicilloaldehyde Penicilloaldehyde Penilloic_Acid->Penicilloaldehyde  Further Degradation Troubleshooting_Workflow Start Start: Inconsistent Stability Results Check_pH Verify pH of all solutions and buffers Start->Check_pH Check_Temp Confirm temperature control of incubator/water bath Check_pH->Check_Temp Correct pH_Correct Adjust pH and re-run Check_pH->pH_Correct Incorrect Check_Conc Review stock solution preparation and dilution Check_Temp->Check_Conc Correct Temp_Correct Calibrate/stabilize temperature and re-run Check_Temp->Temp_Correct Incorrect Check_HPLC Troubleshoot HPLC method (separation, sensitivity) Check_Conc->Check_HPLC Correct Conc_Correct Prepare fresh solutions and re-run Check_Conc->Conc_Correct Incorrect HPLC_Correct Optimize method parameters and re-analyze Check_HPLC->HPLC_Correct Issue Found End End: Consistent Results Check_HPLC->End No Issues pH_Correct->Start Temp_Correct->Start Conc_Correct->Start HPLC_Correct->Start

References

Troubleshooting low oral absorption of Penamecillin in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low oral absorption of Penamecillin in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral absorption a key focus?

This compound is a prodrug of benzylpenicillin (Penicillin G). It is designed to improve oral bioavailability, as Penicillin G itself is poorly absorbed when taken orally.[1] Low oral absorption in experimental models can indicate potential challenges in achieving therapeutic concentrations in vivo, necessitating investigation.

Q2: What are the primary factors that can contribute to low oral absorption of this compound?

Several factors can influence the oral absorption of this compound, including:

  • Physicochemical properties: While this compound is designed for better absorption, its solubility and stability in the gastrointestinal (GI) tract are crucial.[2]

  • Enzymatic degradation: As an ester prodrug, this compound must be hydrolyzed to the active Penicillin G. The activity of intestinal esterases can significantly impact the rate and extent of this conversion.[1][3][4][5]

  • Membrane permeability: The ability of this compound to permeate the intestinal epithelium is a critical step in absorption.

  • Efflux transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing net absorption.[6][7][8][9][10]

  • Experimental model limitations: The choice of in vitro, in situ, or in vivo model and the specific experimental conditions can significantly affect the observed absorption.[11]

Q3: Which experimental models are most commonly used to assess the oral absorption of this compound?

The most common models include:

  • In vitro: Caco-2 cell monolayers are widely used to predict human intestinal permeability and to study drug efflux.[12][13][14][15][16][17]

  • In situ: The single-pass intestinal perfusion (SPIP) model in rats is a valuable tool for investigating intestinal permeability and metabolism in a system with intact blood supply.[11][18][19][20][21][22][23][24]

  • In vivo: Pharmacokinetic studies in animal models, such as rodents, are essential for determining the overall oral bioavailability and pharmacokinetic profile of this compound.[25][26][27][28][29]

Troubleshooting Guides

Low Permeability in Caco-2 Assays

Problem: this compound shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction across Caco-2 cell monolayers.

Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound. - Increase the concentration of the co-solvent (e.g., DMSO) in the transport buffer, ensuring it does not compromise monolayer integrity. - Utilize solubility-enhancing excipients in the formulation.[30]
Efflux by P-glycoprotein (P-gp) or other transporters. - Perform a bi-directional permeability assay (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if A-B permeability increases.[15]
Low recovery of the compound. - Check for non-specific binding to the assay plates or filters. Using low-binding plates may help. - Assess the chemical stability of this compound in the assay buffer over the incubation period.[17][31]
Compromised Caco-2 monolayer integrity. - Measure transepithelial electrical resistance (TEER) before and after the experiment to ensure it remains within the acceptable range (typically >250 Ω·cm²).[14] - Perform a Lucifer yellow rejection assay to confirm tight junction integrity.
Hydrolysis of this compound by intracellular esterases. - Analyze both apical and basolateral samples for the presence of the parent drug (this compound) and the metabolite (Penicillin G) to understand the extent of conversion within the cells.
Low Absorption in In Situ Intestinal Perfusion Models

Problem: Low disappearance of this compound from the perfusate or low appearance in the mesenteric blood in a rat single-pass intestinal perfusion (SPIP) model.

Potential Cause Troubleshooting Steps
Instability in simulated intestinal fluid. - Perform a stability study of this compound in the perfusion buffer (e.g., Krebs-Ringer buffer) at 37°C to rule out degradation in the experimental medium.[32][33][34][35]
Rapid hydrolysis by luminal or mucosal esterases. - Analyze the perfusate at different time points for both this compound and Penicillin G to determine the rate of hydrolysis.[3][4][5][36] - Consider using an esterase inhibitor in a separate experiment to understand its impact on absorption (note: this is for mechanistic understanding and not representative of the in vivo situation).
Low intrinsic permeability of the intestinal membrane. - Ensure the perfusion flow rate is optimized (a common rate is 0.2 mL/min) to allow sufficient contact time with the intestinal wall.[18][19] - Investigate different segments of the intestine (jejunum, ileum) as permeability can be region-dependent.[20]
Incorrect surgical procedure or compromised blood flow. - Verify that the surgical cannulation is correct and that the mesenteric blood supply to the perfused segment is intact and not disturbed.[20]
Issues with the analytical method. - Validate the analytical method (e.g., HPLC-MS/MS) for both this compound and Penicillin G in the perfusion matrix to ensure accuracy and sensitivity.
Low Oral Bioavailability in In Vivo Pharmacokinetic Studies

Problem: Low plasma concentrations of Penicillin G after oral administration of this compound to rodents.

Potential Cause Troubleshooting Steps
Degradation in the stomach. - Assess the stability of this compound in simulated gastric fluid (SGF).[32] If unstable, consider formulation approaches like enteric coatings.[37]
Poor absorption from the formulation. - Evaluate different vehicle formulations (e.g., suspensions, solutions with co-solvents) to enhance dissolution and absorption.[30][38][39]
High first-pass metabolism. - While this compound is a prodrug, further metabolism of Penicillin G in the liver could occur. Analyze plasma for key metabolites.
Sub-optimal dosing and sampling schedule. - Ensure the dose administered is appropriate and that the blood sampling time points are frequent enough to capture the absorption phase and peak concentration (Cmax).
Species differences in esterase activity or transporters. - Be aware that the expression and activity of intestinal esterases and efflux transporters can vary between rodents and humans, which may affect the translation of results.[3]

Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm².[14]

  • Assay Procedure:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound test solution to the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis: Analyze the concentration of this compound and Penicillin G in the samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor chamber.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
  • Animal Preparation: Anesthetize a fasted male Sprague-Dawley rat (250-300g).[19] Make a midline abdominal incision to expose the small intestine.

  • Cannulation: Select a segment of the jejunum (approximately 10 cm) and carefully cannulate both ends with flexible tubing.

  • Perfusion:

    • Rinse the intestinal segment with warm saline until the outlet is clear.

    • Perfuse the segment with a pre-warmed (37°C) drug-containing buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[18][19]

    • Allow for an equilibration period (e.g., 30 minutes) before collecting samples.

    • Collect perfusate samples from the outlet at specified time intervals.

  • Sample Analysis: Determine the concentrations of this compound and a non-absorbable marker (e.g., phenol red) in the inlet and outlet samples.

  • Calculation of Effective Permeability (Peff): Peff = - (Q / 2πrL) * ln(Cout' / Cin') Where:

    • Q is the perfusion flow rate.

    • r is the radius of the intestinal segment.

    • L is the length of the perfused segment.

    • Cout' and Cin' are the corrected outlet and inlet drug concentrations, respectively (corrected for water flux using the non-absorbable marker).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_insitu In Situ Investigation cluster_invivo In Vivo Confirmation invitro_start Low Permeability in Caco-2 solubility Check Solubility invitro_start->solubility efflux Assess Efflux (Bi-directional Assay) invitro_start->efflux integrity Verify Monolayer Integrity (TEER) invitro_start->integrity hydrolysis_invitro Analyze for Hydrolysis Product invitro_start->hydrolysis_invitro insitu_start Low Absorption in SPIP stability Test Stability in Perfusate insitu_start->stability hydrolysis_insitu Measure Luminal Hydrolysis insitu_start->hydrolysis_insitu permeability Optimize Perfusion Parameters insitu_start->permeability invivo_start Low Oral Bioavailability gastric_stability Assess Gastric Stability invivo_start->gastric_stability formulation Optimize Formulation invivo_start->formulation pk_study Refine PK Study Design invivo_start->pk_study

Caption: Troubleshooting workflow for low oral absorption of this compound.

penamecillin_absorption_pathway cluster_absorption cluster_efflux cluster_hydrolysis penamecillin_lumen This compound (in Intestinal Lumen) enterocyte Enterocyte penamecillin_lumen->enterocyte Passive Diffusion efflux_transporter P-gp Efflux enterocyte->efflux_transporter esterase Intestinal Esterases enterocyte->esterase Hydrolysis efflux_transporter->penamecillin_lumen penicillin_g Penicillin G (Active Drug) esterase->penicillin_g portal_vein Portal Vein penicillin_g->portal_vein Absorption into Bloodstream logical_relationship start Low Oral Absorption Observed is_it_permeability Is it a permeability issue? start->is_it_permeability is_it_stability Is it a stability/hydrolysis issue? start->is_it_stability is_it_formulation Is it a formulation issue? start->is_it_formulation caco2_test Caco-2 Assay (Efflux Assessment) is_it_permeability->caco2_test Yes spip_test In Situ Perfusion (Permeability Measurement) is_it_permeability->spip_test Yes sgf_sif_stability Stability in SGF/SIF (Degradation Analysis) is_it_stability->sgf_sif_stability Yes esterase_activity Esterase Hydrolysis Rate is_it_stability->esterase_activity Yes solubility_dissolution Solubility & Dissolution Studies is_it_formulation->solubility_dissolution Yes excipient_screening Excipient Screening is_it_formulation->excipient_screening Yes end Identify Root Cause & Optimize caco2_test->end spip_test->end sgf_sif_stability->end esterase_activity->end solubility_dissolution->end excipient_screening->end

References

Optimizing Penamecillin dosage to maintain concentrations above MIC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Penamecillin dosage to maintain concentrations above the Minimum Inhibitory Concentration (MIC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug of benzylpenicillin (Penicillin G). As a prodrug, it is inactive until it is hydrolyzed in the body to its active form, benzylpenicillin. Benzylpenicillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Q2: What are the key pharmacokinetic parameters of this compound's active form, benzylpenicillin?

A2: Following oral administration of this compound, it is hydrolyzed to benzylpenicillin. The key pharmacokinetic parameters of benzylpenicillin in humans are summarized in the table below. It is characterized by poor oral bioavailability and a short half-life.[1][2][3][4]

Q3: Why is it important to maintain this compound concentrations above the MIC?

A3: For beta-lactam antibiotics like benzylpenicillin, the primary pharmacodynamic parameter linked to efficacy is the time that the free drug concentration remains above the MIC of the target organism (%fT > MIC). Maintaining the concentration above the MIC for a sufficient portion of the dosing interval is crucial for effective bacterial killing and to prevent the emergence of resistance.

Q4: What are typical MIC values for benzylpenicillin against common pathogens?

A4: MIC values can vary depending on the bacterial species and strain. The table below provides a summary of representative MIC ranges for benzylpenicillin against key respiratory pathogens.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC results Inoculum size variation, improper incubation conditions (time, temperature), media variability, or degradation of this compound in solution.Ensure a standardized inoculum is used (e.g., 0.5 McFarland standard). Strictly adhere to standardized incubation protocols (e.g., CLSI or EUCAST guidelines). Use fresh, quality-controlled media. Prepare fresh this compound solutions for each experiment.
Failure to achieve target %fT > MIC in vitro Inaccurate pharmacokinetic modeling, rapid degradation of the drug in the in vitro system, or incorrect dosage calculations.Re-evaluate the pharmacokinetic parameters used in your model. Consider the stability of benzylpenicillin in your experimental setup and refresh the media/drug as needed to mimic in vivo clearance. Double-check all dosage and dilution calculations.
Observed bacterial resistance or regrowth Selection of resistant subpopulations, presence of beta-lactamase-producing strains, or sub-optimal drug exposure.Perform a time-kill assay to assess the bactericidal activity over time. Test for the presence of beta-lactamases. Ensure the dosing regimen is optimized to consistently maintain concentrations above the MIC.
High variability in experimental replicates Pipetting errors, inconsistent cell densities, or variations in experimental timing.Calibrate pipettes regularly. Ensure uniform cell seeding density across all wells/flasks. Standardize the timing of all experimental steps, from drug addition to sample collection.

Data Presentation

Table 1: Pharmacokinetic Properties of Benzylpenicillin (Active form of this compound) in Humans

ParameterValueReference(s)
Oral Bioavailability 15-30%[1]
Plasma Protein Binding ~60%[2][3]
Half-life (t½) ~0.7 hours[2]
Elimination Primarily renal[2]

Note: Phenoxymethylpenicillin (Penicillin V), a similar penicillin, has a reported plasma protein binding of 77% and a free serum half-life of 55 minutes in healthy volunteers.[5]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Benzylpenicillin against Key Pathogens

PathogenMIC Range (µg/mL)Reference(s)
Staphylococcus aureus (penicillin-susceptible)0.015 - 0.5
Streptococcus pneumoniae (penicillin-susceptible)≤ 0.06[6]
Streptococcus pneumoniae (penicillin-intermediate)0.12 - 1.0[6]
Streptococcus pneumoniae (penicillin-resistant)≥ 2.0[6]
Haemophilus influenzae (β-lactamase negative)0.25 - 2.0

Note: These values are illustrative and can vary significantly between strains. It is essential to determine the MIC for the specific strain used in your experiments.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 100 times the highest final concentration to be tested.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, including a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Time-Kill Assay

This assay determines the rate of bacterial killing by this compound over time.

  • Preparation:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting density of approximately 5 x 10⁵ CFU/mL in each flask.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C ± 2°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Mandatory Visualization

Penamecillin_Mechanism_of_Action This compound This compound (Prodrug) Hydrolysis Esterase Hydrolysis (in vivo) This compound->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Hydrolysis->Benzylpenicillin PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Benzylpenicillin->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Time_Kill_Assay Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum PrepFlasks Prepare Flasks with this compound (0, 0.5x, 1x, 2x, 4x MIC) Start->PrepFlasks Inoculate Inoculate Flasks PrepInoculum->Inoculate PrepFlasks->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample DilutePlate Serial Dilution & Plating Sample->DilutePlate IncubatePlates Incubate Plates (18-24h) DilutePlate->IncubatePlates Count Colony Counting (CFU/mL) IncubatePlates->Count Analyze Plot log10 CFU/mL vs. Time Count->Analyze End End Analyze->End

Caption: Experimental workflow for a time-kill assay.

References

Identifying sources of experimental variability in Penamecillin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Penamecillin Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to identify and mitigate sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

A1: Experimental variability in this compound assays can arise from several factors, broadly categorized as:

  • Physicochemical Instability: this compound, like other β-lactam antibiotics, is susceptible to degradation due to factors like pH, temperature, and the presence of certain metal ions.[1]

  • Assay-Specific Variables: Each assay type (Microbiological, HPLC, Spectrophotometric) has its own set of critical parameters that can introduce variability. For High-Performance Liquid Chromatography (HPLC), this includes mobile phase composition and column temperature.[2][3][4] For microbiological assays, factors such as the microbial strain, inoculum size, media composition, and incubation temperature are crucial.

  • Sample Handling and Preparation: Inconsistent sample preparation, storage conditions, and freeze-thaw cycles can lead to degradation of this compound before the assay is even performed.

Q2: My HPLC results for this compound are showing inconsistent retention times. What could be the cause?

A2: Fluctuations in retention time in HPLC analysis of this compound are a common issue. The primary culprits are typically:

  • Mobile Phase pH: The pH of the mobile phase can significantly alter the ionization state of this compound, thereby affecting its retention time. Even small variations in pH can lead to noticeable shifts.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition due to evaporation of volatile components can cause retention time drift.

  • Column Temperature: Lack of a stable column temperature can lead to inconsistent retention times. An increase in temperature generally decreases retention time.

  • Flow Rate Instability: Fluctuations in the pump's flow rate will directly impact retention times.

Q3: I am observing inconsistent zones of inhibition in my microbiological assay for this compound. What should I check?

A3: Variability in the zone of inhibition in microbiological assays can be attributed to several factors:

  • Inoculum Density: The concentration of the test microorganism must be standardized and consistent. A higher inoculum concentration can lead to smaller inhibition zones.

  • Agar Medium: The pH and thickness of the agar can influence the diffusion of the antibiotic, affecting the zone size. It is recommended to use a medium with a pH of approximately 6.0 for penicillin assays.[5]

  • Incubation Temperature: The incubation temperature affects the growth rate of the microorganism and the stability of this compound. Incubation at 35°C is often recommended to ensure the detection of resistance.

  • Test Strain Viability and Sensitivity: The specific strain of the test organism and its sensitivity to this compound are critical. It is important to use a standardized and well-characterized strain.

Q4: How can I minimize this compound degradation during sample storage and preparation?

A4: To maintain the integrity of this compound in your samples, adhere to the following best practices:

  • Temperature: Store stock solutions and samples at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the pH of aqueous solutions within the range of 6.0-7.0, where this compound exhibits greater stability.[6]

  • Light Exposure: Protect solutions from direct light to prevent photodegradation.

  • Solvent: Prepare stock solutions in appropriate buffers or solvents as specified in validated protocols.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Assays
Problem Potential Cause Recommended Solution
Fluctuating Retention Times Inconsistent mobile phase pH.Ensure precise and consistent pH of the mobile phase buffer. A change of even 0.1 pH unit can significantly alter retention.
Unstable column temperature.Use a column oven to maintain a constant temperature. A 1°C change can alter retention time by 1-2%.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and keep it covered to prevent evaporation of volatile organic components.
Ghost Peaks Contaminants in the mobile phase or from the sample matrix.Use high-purity solvents and reagents. Implement a sample clean-up step like solid-phase extraction (SPE).
Carryover from previous injections.Implement a robust needle wash protocol between injections.
Poor Peak Shape (Tailing or Fronting) Mismatched pH between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column overload.Reduce the injection volume or sample concentration.
Column degradation.Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions.
High Backpressure Blockage in the system (e.g., column frit, tubing).Systematically check for blockages starting from the detector and moving backward. Replace any clogged components.
Particulate matter from the sample.Filter all samples through a 0.22 µm or 0.45 µm filter before injection.
Microbiological Assays
Problem Potential Cause Recommended Solution
No or Very Small Zones of Inhibition Resistant microbial strain.Verify the susceptibility of the test organism to this compound.
Inactive this compound standard or sample.Check the storage conditions and expiration date of the standard. Prepare fresh sample dilutions.
Incorrect inoculum density (too high).Standardize the inoculum to the recommended turbidity (e.g., McFarland standard).
Irregular or Asymmetrical Zones Uneven agar depth.Ensure plates are poured on a level surface to a uniform depth.
Improper application of antibiotic discs or cylinders.Ensure discs are firmly and evenly applied to the agar surface.
High Variability Between Replicates Inconsistent incubation conditions.Use a calibrated incubator and ensure even temperature distribution.
Variations in media preparation.Prepare the agar medium in a single batch for each experiment to ensure consistency.
Spectrophotometric Assays
Problem Potential Cause Recommended Solution
Inconsistent Absorbance Readings Fluctuations in the light source.Allow the spectrophotometer to warm up for the recommended time before taking measurements.
Scratches or fingerprints on the cuvette.Clean cuvettes thoroughly and handle them only by the frosted sides.
Air bubbles in the sample.Gently tap the cuvette to dislodge any air bubbles before placing it in the instrument.
High Background Absorbance Contaminated blank solution.Prepare a fresh blank solution using high-purity reagents.
Incorrect wavelength setting.Verify that the spectrophotometer is set to the correct wavelength for the assay.
Non-linear Standard Curve Sample concentration is outside the linear range of the assay.Prepare a wider range of standards to determine the linear range and dilute samples accordingly.
Degradation of standards.Prepare fresh standards for each assay.

Quantitative Data on Experimental Variability

The following tables provide illustrative data on how key experimental parameters can influence this compound assay outcomes.

Table 1: Illustrative Impact of Temperature on this compound G Stability

TemperatureTimePercent Degradation
20°C24 hours38%
37°C24 hours50%
56°C3 hours66%

Data is illustrative and based on findings for Penicillin G.[7]

Table 2: Illustrative Impact of pH on Ampicillin Minimal Inhibitory Concentration (MIC)

pHMIC (µg/mL) against E. coli
5.0> 256
6.0128
7.064
8.032

Data is illustrative and based on findings for Ampicillin.[8]

Table 3: Illustrative Impact of Mobile Phase pH on Penicillin HPLC Retention Time

Mobile Phase pHAnalyteRetention Time (minutes) - Illustrative
3.0Penicillin V8.5
4.0Penicillin V7.2
5.0Penicillin V6.1
6.0Penicillin V5.3

This data is for illustrative purposes to demonstrate the trend of decreasing retention time with increasing pH for an acidic compound like penicillin.

Experimental Protocols

HPLC Assay for this compound

1. Objective: To quantify the concentration of this compound in a sample using reverse-phase HPLC with UV detection.

2. Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate)

  • Phosphoric acid or potassium hydroxide (for pH adjustment)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare the phosphate buffer and adjust the pH to 6.5 with phosphoric acid or potassium hydroxide.

    • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a specified ratio (e.g., 60:40 v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute the sample with the mobile phase to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 225 nm.

    • Set the injection volume to 20 µL.

  • Analysis:

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Microbiological Agar Diffusion Assay (Cylinder-Plate Method)

1. Objective: To determine the potency of a this compound sample by measuring its inhibitory effect on a susceptible microorganism.

2. Materials:

  • This compound reference standard

  • Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Culture medium (e.g., Mueller-Hinton Agar)

  • Sterile saline solution

  • Sterile stainless steel cylinders

  • Petri dishes

  • Incubator

3. Procedure:

  • Preparation of Inoculum:

    • Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize.

    • Cool the agar to 45-50°C and add the standardized inoculum.

    • Pour the inoculated agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm. Allow the agar to solidify.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound reference standard and the sample in a suitable buffer (pH 6.0).

    • Prepare a series of dilutions for the standard and a corresponding dilution for the sample.

  • Assay Procedure:

    • Place sterile cylinders onto the surface of the solidified agar plates.

    • Fill the cylinders with the standard and sample dilutions.

    • Incubate the plates at 35°C for 16-18 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

    • Plot the logarithm of the standard concentrations against the zone diameters.

    • Determine the potency of the sample by comparing its zone of inhibition to the standard curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_result Result MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection Standard Standard Solution Preparation Standard->Injection Sample Sample Preparation Sample->Injection Detection UV Detection Injection->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification Calibration->Quantification

HPLC Assay Experimental Workflow

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_micro Microbiological Issues cluster_spectro Spectrophotometric Issues Problem Inconsistent Assay Results RetentionTime Retention Time Shift? Problem->RetentionTime PeakShape Poor Peak Shape? Problem->PeakShape Pressure High Backpressure? Problem->Pressure ZoneSize Inconsistent Zone Size? Problem->ZoneSize NoZone No Zone of Inhibition? Problem->NoZone Absorbance Variable Absorbance? Problem->Absorbance Linearity Non-linear Curve? Problem->Linearity node_ph Check Mobile Phase pH RetentionTime->node_ph node_temp Check Column Temperature RetentionTime->node_temp node_solvent Check Sample Solvent PeakShape->node_solvent node_filter Filter Sample Pressure->node_filter node_inoculum Standardize Inoculum ZoneSize->node_inoculum node_agar Check Agar pH/Depth ZoneSize->node_agar node_standard Verify Standard Activity NoZone->node_standard node_cuvette Clean Cuvette Absorbance->node_cuvette node_warmup Warm-up Instrument Absorbance->node_warmup node_conc Check Standard Concentrations Linearity->node_conc

Troubleshooting Decision Tree

Penamecillin_Degradation_Pathway This compound This compound Penicilloic_Acid Penicilloic Acid (Inactive) This compound->Penicilloic_Acid β-lactamase or high pH Penilloic_Acid Penilloic Acid (Inactive) This compound->Penilloic_Acid Acidic pH Penillic_Acid Penillic Acid (Inactive) This compound->Penillic_Acid Acidic conditions Penicilloic_Acid->Penilloic_Acid Decarboxylation

This compound Degradation Pathways

References

Strategies for enhancing Penamecillin efficacy against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Penamecillin against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Penicillin G?

This compound is the acetoxymethyl ester of Penicillin G, which functions as a prodrug.[1][2] This esterification increases its oral bioavailability. Once absorbed, it is hydrolyzed by esterases in the body to release the active form, Penicillin G. Therefore, its mechanism of action and susceptibility to bacterial resistance mechanisms are essentially the same as Penicillin G.

Q2: What are the primary mechanisms of bacterial resistance to this compound?

The primary mechanisms of resistance to this compound (acting as Penicillin G) are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the penicillin, rendering it inactive. This is a major mechanism of resistance in many bacteria, including strains of Staphylococcus aureus and Escherichia coli.[3][4][5]

  • Alteration of Target Site: Modification of the penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for cell wall synthesis. These alterations reduce the binding affinity of penicillin to its target.[6][7]

  • Reduced Permeability: Changes in the bacterial outer membrane, particularly in Gram-negative bacteria, can limit the penetration of the antibiotic into the cell.[4][7]

  • Efflux Pumps: Some bacteria possess membrane pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target concentration.[7][8]

Q3: How can I determine if my bacterial strain is resistant to this compound due to β-lactamase production?

You can perform a β-lactamase test. Common methods include the chromogenic (nitrocefin) test, the acidimetric test, and the iodometric test.[3][6][9] A positive result, indicated by a color change, suggests that β-lactamase production is a likely mechanism of resistance.[6][9] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What are the main strategies to overcome this compound resistance?

Key strategies to enhance this compound efficacy against resistant strains include:

  • Combination Therapy with β-lactamase Inhibitors: Co-administration of this compound with a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) can protect the antibiotic from degradation by these enzymes.[5][10][11]

  • Synergistic Antibiotic Combinations: Using this compound in combination with other classes of antibiotics, such as aminoglycosides (e.g., gentamicin), can lead to synergistic effects.[12][13]

  • Novel Delivery Systems: Encapsulating this compound in nanoparticle-based systems can improve its delivery, protect it from degradation, and enhance its penetration into bacterial cells or biofilms.[14][15][16]

Troubleshooting Guides

Issue 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) for this compound against a typically susceptible strain.

Possible Cause Troubleshooting Step
Contamination of bacterial culture. Streak the culture on selective and differential media to ensure purity. Re-test the MIC with a pure culture.
Inaccurate antibiotic concentration. Prepare fresh stock solutions of this compound. Verify the potency of the antibiotic powder.
Incorrect inoculum density. Standardize the bacterial inoculum to a 0.5 McFarland standard before performing the MIC assay.
Improper incubation conditions. Ensure the incubation temperature, time, and atmospheric conditions are appropriate for the specific bacterial strain as per CLSI or EUCAST guidelines.[2]
Spontaneous resistance development. Perform a β-lactamase test to check for acquired enzyme production. Sequence the genes for penicillin-binding proteins to check for mutations.

Issue 2: Inconsistent results in synergy testing with a β-lactamase inhibitor.

Possible Cause Troubleshooting Step
Inappropriate ratio of this compound to inhibitor. Perform a checkerboard assay with a range of concentrations for both this compound and the β-lactamase inhibitor to determine the optimal synergistic ratio.
Degradation of the β-lactamase inhibitor. Prepare fresh solutions of the β-lactamase inhibitor for each experiment, as they can be unstable.
Resistance mechanism is not β-lactamase production. The resistance may be due to altered PBPs or efflux pumps. Consider synergy testing with an efflux pump inhibitor or an antibiotic with a different mechanism of action.
Inducible β-lactamase expression. Some bacteria only express β-lactamases in the presence of a β-lactam antibiotic. Ensure pre-incubation conditions do not inadvertently induce resistance before the synergy test.

Data Presentation

Table 1: Expected MIC Values (µg/mL) for Penicillin G (the active form of this compound) Alone and in Combination with a β-Lactamase Inhibitor against Resistant Strains.

Bacterial StrainPenicillin G MIC (µg/mL)Penicillin G + Clavulanic Acid MIC (µg/mL)Fold Decrease in MIC
β-lactamase-producing S. aureus>1280.25 - 2>64
β-lactamase-producing E. coli>2568 - 32>8
Bacteroides fragilis16 - 640.5 - 4>8

Note: These are representative values from literature and actual results may vary depending on the specific strain and experimental conditions. Data is adapted from studies on penicillin and clavulanic acid combinations.[17]

Table 2: Synergy Interpretation using Fractional Inhibitory Concentration (FIC) Index.

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism

The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should span the expected MIC range. b. Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Prepare Bacterial Inoculum: a. Pick several colonies of the test organism and suspend them in saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), for a final volume of 100 µL.

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][8]

Protocol 2: Chromogenic β-Lactamase Test (Nitrocefin Test)

Materials:

  • Nitrocefin disks or solution

  • Sterile distilled water

  • Microscope slide or Petri dish

  • Sterile loop or applicator stick

  • Positive and negative control strains

Procedure:

  • Prepare the Test: a. Place a nitrocefin disk on a microscope slide or in a Petri dish. b. Moisten the disk with one drop of sterile distilled water.

  • Inoculation: a. Using a sterile loop, pick several colonies of the test organism and smear them onto the disk surface.

  • Observation: a. A positive result is indicated by a color change from yellow to red/pink, typically within 5-15 minutes.[6][9] b. For some staphylococci, the reaction may take up to an hour.[6] c. A lack of color change indicates a negative result.[9]

Visualizations

Bacterial_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_mutations Resistance Mutations PBP Penicillin-Binding Protein (PBP) Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis catalyzes Ribosome Ribosome DNA DNA AlteredPBP Altered PBP (Low Affinity) DNA->AlteredPBP mutation in pbp gene UpregulatedPump Upregulated Efflux Pump DNA->UpregulatedPump mutation in regulatory gene EffluxPump Efflux Pump This compound This compound (Penicillin G) This compound->PBP inhibits This compound->EffluxPump expels InactivePenicillin Inactive Penicillin This compound->InactivePenicillin This compound->AlteredPBP cannot bind effectively BetaLactamase β-Lactamase BetaLactamase->this compound hydrolyzes

Caption: Mechanisms of bacterial resistance to this compound.

Experimental_Workflow_Synergy_Test cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Strain Resistant Bacterial Strain Inoculum Standardize Inoculum (0.5 McFarland) Strain->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Media Prepare Culture Media (CAMHB) Penamecillin_Dilution Serial Dilution of This compound (Drug A) Media->Penamecillin_Dilution Inhibitor_Dilution Serial Dilution of Inhibitor (Drug B) Media->Inhibitor_Dilution Plate 96-Well Plate Penamecillin_Dilution->Inoculate Inhibitor_Dilution->Inoculate Incubate Incubate (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MICs of A and B (Alone & Combo) Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret

Caption: Workflow for synergy testing using the checkerboard method.

References

Technical Support Center: Managing Penamecillin Degradation by Immobilized β-Lactamase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro management of Penamecillin degradation using immobilized β-lactamase.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experimental procedures involving immobilized β-lactamase for this compound degradation.

Enzyme Immobilization & Activity

  • Question: My immobilized β-lactamase shows very low or no activity. What are the possible causes and solutions?

    • Answer:

      • Improper Immobilization Protocol: The chosen immobilization method (e.g., adsorption, covalent bonding) may not be optimal. Poorly designed protocols can lead to conformational changes, uncontrolled enzyme orientation, or denaturation, reducing enzyme activity.[1] Review your protocol and consider an alternative immobilization strategy. For covalent bonding, ensure the functional groups on the support and enzyme are appropriate for the chosen crosslinker (e.g., glutaraldehyde).

      • Enzyme Leaching: If the enzyme is weakly bound to the support (common with physical adsorption), it may detach during the reaction.[2] Consider using a covalent bonding method for a stronger, more stable attachment.

      • Mass Transfer Limitations: The support material may create a barrier, preventing this compound from reaching the active site of the enzyme.[1][2] This can be a particular issue with entrapment methods.[2] Ensure the pore size of your support is adequate for substrate diffusion.

      • Inactivated Enzyme: The β-lactamase may have lost activity before immobilization due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.

  • Question: The activity of my immobilized β-lactamase decreases significantly after a few cycles of reuse. How can I improve its stability?

    • Answer:

      • Sub-optimal Reaction Conditions: Enzymes are sensitive to pH and temperature.[2] Operating outside the optimal range for the immobilized enzyme can lead to denaturation. Immobilization often enhances stability, but prolonged exposure to extreme conditions can still cause inactivation.[2] Determine the optimal pH and temperature for your immobilized system (see Data Presentation section).

      • Mechanical Stress: Harsh stirring or agitation can cause abrasion and physical damage to the support material and the immobilized enzyme. Consider using a gentler mixing method or a reactor design that minimizes shear forces.

      • Enzyme Leaching: As mentioned previously, weak binding can lead to gradual enzyme loss with each cycle. Covalent bonding is generally recommended for applications requiring high reusability.

This compound Degradation Assay

  • Question: I am not observing the expected rate of this compound degradation. What should I check?

    • Answer:

      • This compound Hydrolysis: this compound is an ester prodrug of Penicillin G. In aqueous buffer solutions, it first hydrolyzes to Penicillin G, which is then degraded by β-lactamase. Ensure your assay buffer and conditions are suitable for this initial hydrolysis step. The stability of penicillins is pH-dependent, with maximal stability generally observed around pH 7.0.[3]

      • Incorrect Assay Buffer: The pH of the assay buffer is critical. The optimal pH for β-lactamase activity can shift upon immobilization.[4] Verify the pH of your buffer and run experiments at different pH values to find the optimum for your specific immobilized enzyme.

      • Substrate or Product Inhibition: High concentrations of this compound (or its degradation products) could potentially inhibit the enzyme. Investigate the effect of varying substrate concentrations on the reaction rate.

      • Inaccurate Quantification Method: Ensure your analytical method (e.g., HPLC) is properly calibrated and validated for detecting both this compound and its degradation products.

  • Question: My HPLC results for this compound degradation are inconsistent. What could be the cause?

    • Answer:

      • Sample Preparation: Inconsistent sample preparation can lead to variable results. Ensure uniform dilution and quenching of the enzymatic reaction at precise time points.

      • Instability of this compound/Penicillin G: Penicillins are unstable in aqueous solutions, and their degradation can be influenced by temperature and pH.[2][3] Prepare fresh solutions and process samples promptly. Storing samples at 4°C can help minimize degradation before analysis.

      • HPLC Method Issues: Check for issues with your HPLC system, such as column degradation, inconsistent mobile phase composition, or detector malfunction. Run standards regularly to ensure the system is performing correctly.

II. Data Presentation

The following tables summarize key quantitative data for free and immobilized β-lactamase, which can be used as a reference for experimental design and troubleshooting.

Table 1: Comparison of Kinetic Parameters for Free vs. Immobilized β-Lactamase (Penicillin G as Substrate)

ParameterFree β-LactamaseImmobilized β-LactamaseSource(s)
Km (mol/L) 0.003870.0101[5]
Vmax (µmol/min) 0.3870.129[5]
Degradation Efficiency (24h) 22%98%[3]

Note: this compound is expected to behave similarly to Penicillin G after hydrolysis in the reaction buffer.

Table 2: Influence of Immobilization on β-Lactamase Stability and Activity

ParameterFree β-LactamaseImmobilized β-LactamaseSource(s)
Optimal pH ~7.0-7.2~8.0 (can be broader)[5][6]
Optimal Temperature ~37°C~45°C (often higher than free)[5][6]
Thermal Stability Inactivated above 40°CGood stability above 40°C[3]
Residual Activity (after 24h at 60°C) InactivatedHigh residual activity[3]
Reusability Not reusableRetains >95% efficiency after 35 cycles

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Covalent Immobilization of β-Lactamase on Aminosilane-Modified Magnetic Nanoparticles

This protocol is adapted from methodologies for immobilizing enzymes on magnetic nanoparticles.

Materials:

  • β-lactamase from Enterobacter cloacae

  • Aminosilane-modified magnetic nanoparticles (AMN-MNPs)

  • Glutaraldehyde (25% aqueous solution)

  • Phosphate buffer (e.g., 20 mM, pH 7.0)

  • Bovine Serum Albumin (BSA) for blocking

  • Magnetic separator

Procedure:

  • Activation of Magnetic Nanoparticles:

    • Disperse a known amount of AMN-MNPs (e.g., 20 mg) in phosphate buffer.

    • Add glutaraldehyde to a final concentration of 2.5% (v/v).

    • Incubate with gentle shaking for 2-3 hours at room temperature to activate the amino groups on the nanoparticles.

  • Washing:

    • Separate the activated nanoparticles from the solution using a magnetic separator.

    • Wash the nanoparticles several times with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Resuspend the activated nanoparticles in a fresh solution of β-lactamase in phosphate buffer (e.g., 0.1 mg/mL).

    • Incubate for a defined period (e.g., 18-24 hours) at 4°C with gentle shaking to allow for covalent bond formation.

  • Blocking:

    • After immobilization, separate the nanoparticles and block any remaining active aldehyde groups by incubating with a BSA solution (e.g., 1% w/v) for 1-2 hours at room temperature.

  • Final Washing and Storage:

    • Wash the immobilized enzyme thoroughly with phosphate buffer to remove any unbound enzyme and BSA.

    • Resuspend the immobilized β-lactamase in a suitable buffer for storage at 4°C.

Protocol 2: In Vitro this compound Degradation Assay

Materials:

  • Immobilized β-lactamase

  • This compound stock solution

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Quenching solution (e.g., acetonitrile or a strong acid)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound (e.g., 0.1 mg/mL).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Add a specific amount of the immobilized β-lactamase (e.g., 0.1 mg/mL) to the reaction mixture to start the degradation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 30, 60, 120, 300 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately mix the aliquot with the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for HPLC:

    • Use a magnetic separator to remove the immobilized enzyme from the quenched sample.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Analyze the samples to determine the concentration of remaining this compound and its degradation products. A typical mobile phase could consist of a gradient of acetonitrile and formic acid in water.

IV. Visualizations

Diagram 1: this compound Degradation Pathway

Penamecillin_Degradation This compound This compound (Prodrug) PenG Penicillin G (Active Drug) This compound->PenG Hydrolysis (in aqueous buffer) PenicilloicAcid Penicilloic Acid (Inactive Metabolite) PenG->PenicilloicAcid β-Lactamase (Ring Cleavage)

Caption: Hydrolysis of this compound to Penicillin G and subsequent degradation by β-lactamase.

Diagram 2: Experimental Workflow for this compound Degradation Analysis

Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Immobilization Immobilize β-Lactamase StartReaction Initiate Reaction with Immobilized Enzyme Immobilization->StartReaction ReactionMix Prepare Reaction Mixture ReactionMix->StartReaction Sampling Collect Samples at Time Points StartReaction->Sampling Quench Stop Reaction Sampling->Quench Separate Remove Immobilized Enzyme (Magnet) Quench->Separate Filter Filter Supernatant Separate->Filter HPLC HPLC Analysis Filter->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for assessing this compound degradation using immobilized β-lactamase and HPLC.

References

Validation & Comparative

Comparative In Vitro Activity of Penamecillin versus Amoxicillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antimicrobial activity of penamecillin and amoxicillin, targeting researchers, scientists, and drug development professionals. This compound, a prodrug of benzylpenicillin (penicillin G), and amoxicillin, a broad-spectrum penicillin, are evaluated based on their minimum inhibitory concentrations (MIC) against various bacterial strains.

Executive Summary

This compound exerts its antibacterial effect through its active metabolite, benzylpenicillin. In vitro studies indicate that benzylpenicillin generally exhibits potent activity against susceptible Gram-positive cocci. Amoxicillin demonstrates a broader spectrum of activity, encompassing both Gram-positive and some Gram-negative bacteria. This guide synthesizes available in vitro data to facilitate a comparative understanding of these two important beta-lactam antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for benzylpenicillin (the active form of this compound) and amoxicillin against a range of clinically relevant bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), where available. It is important to note that the data has been compiled from various studies and direct head-to-head comparisons are limited.

Bacterial SpeciesAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Gram-Positive Bacteria
Enterococcus faecalisBenzylpenicillin1-[1]
Amoxicillin4-[1]
Streptococcus pyogenesBenzylpenicillin-0.023[2]
Amoxicillin-All isolates susceptible[2]
Streptococcus pneumoniae (penicillin-susceptible)Benzylpenicillin--
Amoxicillin--
Staphylococcus aureus (methicillin-susceptible)Benzylpenicillin--
Amoxicillin--
Gram-Negative Bacteria
Haemophilus influenzae (β-lactamase negative)Benzylpenicillin--
Amoxicillin≤0.8 (all strains)-[3]
Escherichia coliBenzylpenicillin--
Amoxicillin--

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The data presented in this guide is primarily based on the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound (hydrolyzed to benzylpenicillin) and amoxicillin are prepared in a suitable solvent at a high concentration.

  • A series of twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations should span the expected MIC range for the test organisms.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Blood Agar for streptococci, Chocolate Agar for Haemophilus influenzae, or Tryptic Soy Agar for staphylococci and enterococci) for 18-24 hours at 35-37°C.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation may be performed in an atmosphere enriched with 5% CO₂.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as a clear well, compared to the turbid growth in the control well.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized workflow for comparing the in vitro activity of this compound and amoxicillin.

experimental_workflow Workflow for In Vitro Comparison of this compound and Amoxicillin cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis and Comparison start Start drug_prep Prepare Stock Solutions (this compound & Amoxicillin) start->drug_prep media_prep Prepare Cation-Adjusted Mueller-Hinton Broth start->media_prep bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) start->bacterial_prep serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plates drug_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate Plates with Standardized Bacterial Suspension bacterial_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (16-20h at 35-37°C) inoculation->incubation read_results Read MIC Values (Lowest concentration with no visible growth) incubation->read_results data_table Compile MIC Data into Comparative Table (MIC50, MIC90) read_results->data_table comparison Compare In Vitro Activity (Spectrum and Potency) data_table->comparison end End comparison->end

Caption: Experimental workflow for MIC determination.

Mechanism of Action

Both this compound (as benzylpenicillin) and amoxicillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death. The difference in their in vitro activity profiles is primarily due to variations in their chemical structure, which affects their ability to penetrate the outer membrane of Gram-negative bacteria and their affinity for different PBPs.

References

Penamecillin: A Comparative Efficacy Analysis Against Penicillin-Susceptible Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Penamecillin and other antimicrobial agents against penicillin-susceptible Streptococcus pneumoniae. This compound is a prodrug that is hydrolyzed in the body to benzylpenicillin (Penicillin G), the active antimicrobial compound. Therefore, the efficacy data presented for Penicillin G is directly applicable to this compound. This document includes comparative quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows to support research and development in antimicrobial chemotherapy.

Comparative Efficacy of Antimicrobial Agents

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antibiotics against penicillin-susceptible Streptococcus pneumoniae. A lower MIC value indicates greater potency. For the purposes of this comparison, penicillin-susceptible isolates are defined as those with a Penicillin G MIC of ≤0.06 µg/mL.

Antimicrobial AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin G Beta-lactam (Penicillin)≤0.0150.03
AmoxicillinBeta-lactam (Penicillin)≤0.0150.03
CeftriaxoneBeta-lactam (Cephalosporin)0.0150.03
CefotaximeBeta-lactam (Cephalosporin)≤0.0150.03
LevofloxacinFluoroquinolone11
VancomycinGlycopeptide0.250.5

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple surveillance studies.

Mechanism of Action: Penicillin's Disruption of Bacterial Cell Wall Synthesis

Beta-lactam antibiotics, including Penicillin G (the active form of this compound), exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The key steps in this process are outlined below.

Mechanism of Action of Penicillin cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Inhibition leads to Penicillin Penicillin G Penicillin->PBP Binds to and inhibits

Caption: Penicillin G inhibits Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan synthesis and leading to bacterial cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of an antimicrobial agent against Streptococcus pneumoniae using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Organism: A pure culture of penicillin-susceptible Streptococcus pneumoniae grown on a suitable agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).

  • Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard, prepared in sterile saline or broth.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood.

  • Antimicrobial Agent: A stock solution of the antimicrobial agent to be tested, prepared at a known concentration.

  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in CAMHB with lysed horse blood directly in the microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow

The workflow for validating the efficacy of an antimicrobial agent against S. pneumoniae typically involves several key stages, from initial screening to detailed susceptibility testing.

Experimental Workflow for Efficacy Validation cluster_1 Workflow Stages Culture Isolate and Culture S. pneumoniae Screening Initial Susceptibility Screening (e.g., Disk Diffusion) Culture->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC For susceptible isolates Data Data Analysis and Comparison MIC->Data

Caption: A typical workflow for assessing antimicrobial efficacy, from bacterial culture to data analysis.

Penamecillin (as Penicillin G) vs. Ampicillin: A Comparative Efficacy Study for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro activity, pharmacokinetic properties, and mechanisms of action of Penamecillin (as its active form, Penicillin G) and Ampicillin. This guide provides researchers, scientists, and drug development professionals with the objective data and detailed protocols necessary for an informed comparison of these two pivotal beta-lactam antibiotics.

Executive Summary

This guide presents a comparative study of Penicillin G, the active metabolite of this compound, and Ampicillin. Both antibiotics function by inhibiting bacterial cell wall synthesis, but they exhibit key differences in their spectrum of activity and pharmacokinetic profiles. Penicillin G generally shows greater potency against susceptible Gram-positive bacteria. Ampicillin, a semi-synthetic derivative, was developed to provide a broader spectrum of activity, including activity against some Gram-negative organisms.[1] This is attributed to the presence of an amino group that aids its penetration through the outer membrane of Gram-negative bacteria.[1]

The selection between these antibiotics for research or therapeutic development often depends on the target pathogen's susceptibility, which is quantified by the Minimum Inhibitory Concentration (MIC), and the desired pharmacokinetic properties of the compound. This document provides a detailed comparison of these factors, supported by experimental data and protocols.

Comparative In Vitro Efficacy

The in vitro efficacy of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for Penicillin G and Ampicillin against several key bacterial species. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticNo. of IsolatesMIC RangeMIC50MIC90Reference(s)
Streptococcus pneumoniae Penicillin G183≤0.06 - ≥2--[2]
Ampicillin-----
Streptococcus pneumoniae Penicillin G790.008 - 2--[3]
Ampicillin-----
Enterococcus faecalis (Vancomycin-Susceptible) Penicillin G1751 - 824[4]
Ampicillin1750.5 - 412[4]
Enterococcus faecalis (Vancomycin-Resistant) Penicillin G241 - 824[4]
Ampicillin240.5 - 412[4]
Staphylococcus aureus Penicillin G296≤0.06 - >32≤0.061[5]
Ampicillin-----

Data for Ampicillin against S. pneumoniae and S. aureus from these specific studies were not available for a direct comparison in this table.

Table 2: Comparative In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntibioticNo. of IsolatesMIC RangeMIC50MIC90Reference(s)
Haemophilus influenzae Ampicillin229---[6]

Direct comparative MIC data for Penicillin G against H. influenzae was not provided in the referenced study.

Pharmacokinetic Profiles

This compound is a prodrug, an acetoxymethyl ester of Penicillin G. After oral administration, it is hydrolyzed by esterases to release the active compound, Penicillin G, and acetaldehyde. This formulation was designed to improve the oral absorption of Penicillin G.[7] The pharmacokinetic parameters of Penicillin G (following administration of this compound or Penicillin G) and Ampicillin are crucial for determining dosing regimens and predicting efficacy.

Table 3: Comparative Pharmacokinetic Parameters

ParameterPenicillin GAmpicillinReference(s)
Route of Administration IV, IM, PO (as Penicillin V or this compound)IV, IM, PO[1]
Oral Absorption ~30% (Penicillin G), ~60% (Penicillin V)~40%[1]
Effect of Food on Absorption Yes (decreased)Yes (decreased)[1]
Protein Binding ~55%~17%[1]
Metabolism ~20%~10%[1]
Half-life (Normal Renal Function) ~0.5 hours~0.5 hours[1]
Half-life (Renal Impairment) ~10 hours~1.5 hours[1]
Excretion Primarily renalPrimarily renal[8]

Mechanism of Action and Resistance

Both Penicillin G and Ampicillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

  • Inhibition of Transpeptidases: These antibiotics acylate the active site of transpeptidases, also known as Penicillin-Binding Proteins (PBPs). This covalent modification inactivates the enzymes.

  • Disruption of Peptidoglycan Cross-linking: PBPs are essential for the final step in peptidoglycan synthesis, which involves the cross-linking of peptide chains. Inhibition of this process weakens the cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The primary mechanism of resistance to these penicillins is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[9]

Mechanism of Action of Penicillin G and Ampicillin cluster_bacterium Bacterial Cell Antibiotic Penicillin G / Ampicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibiotic->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes cross-linking Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Weakened wall leads to

Caption: Mechanism of action for Penicillin G and Ampicillin.

Beta-Lactamase Mediated Resistance cluster_resistance Resistance Mechanism Antibiotic Penicillin G / Ampicillin (with Beta-Lactam Ring) Beta_Lactamase Beta-Lactamase Enzyme Antibiotic->Beta_Lactamase Targeted by PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Normal binding (inhibited) Inactive_Metabolite Inactive Metabolite (Hydrolyzed Ring) Beta_Lactamase->Inactive_Metabolite Hydrolyzes Inactive_Metabolite->PBP Cannot bind

Caption: Mechanism of beta-lactamase resistance.

Experimental Protocols

The in vitro efficacy data presented in this guide are typically generated using standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar dilution, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of Penicillin G and Ampicillin are prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with 5% CO2.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution Experimental Workflow Start Start Prepare_Antibiotics Prepare serial dilutions of Penicillin G & Ampicillin in microtiter plate Start->Prepare_Antibiotics Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Antibiotics->Prepare_Inoculum Inoculate Inoculate microtiter plate with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The choice between this compound (as Penicillin G) and Ampicillin is dictated by the target pathogen and the desired pharmacokinetic profile. Penicillin G remains a highly potent agent against susceptible Gram-positive organisms. Ampicillin's extended spectrum provides an advantage against certain Gram-negative bacteria. The provided data and protocols offer a foundation for researchers to make informed decisions in their studies and development programs. It is crucial to consider the prevalence of beta-lactamase-mediated resistance in the target bacterial populations, which can significantly impact the efficacy of both antibiotics.

References

Cross-validation of Penamecillin in vitro and in vivo experimental results

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the experimental validation of Penamecillin against alternative penicillin-class antibiotics.

This compound, a prodrug of benzylpenicillin (Penicillin G), is designed for enhanced oral bioavailability, allowing for more effective administration. Once absorbed, it is hydrolyzed to its active form, which effectuates its antibacterial action by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive cross-validation of this compound's performance through a comparative analysis of its in vitro and in vivo experimental results against other widely used penicillin-class antibiotics, namely ampicillin, amoxicillin, and mezlocillin.

In Vitro Comparative Analysis:

The in vitro efficacy of this compound, through its active form Penicillin G, and its alternatives is primarily determined by their Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound (as Penicillin G), ampicillin, amoxicillin, and mezlocillin against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against Gram-Positive Bacteria
BacteriaThis compound (Penicillin G)AmpicillinAmoxicillinMezlocillin
Staphylococcus aureus0.4 - 24[1]0.6 - 1[2]0.25 - 64[3]≤0.12 - >128
Streptococcus pneumoniae0.03 - 0.06[2]0.03 - 0.06[2]≤0.015 - 2≤0.06 - 1
Enterococcus faecalis2 - 4[1]1 - 40.5 - 4≤1 - 16
Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Gram-Negative Bacteria
BacteriaThis compound (Penicillin G)AmpicillinAmoxicillinMezlocillin
Escherichia coli64 - >128[1]4[2]≥32≤1 - >128[4][5]
Haemophilus influenzae-0.25[2]0.06 - 4≤0.06 - 2[6]
Pseudomonas aeruginosa---1 - >128[5]
Klebsiella pneumoniae128[1]--2 - >128[5]

In Vivo Comparative Analysis:

In vivo studies in animal models are crucial for evaluating the therapeutic efficacy of an antibiotic in a living organism. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the drug. Below is a comparative summary of available in vivo data for this compound's active form and its alternatives.

Table 3: Comparative In Vivo Efficacy in Animal Models
AntibioticAnimal ModelInfection ModelDosing RegimenEfficacy EndpointReference
Penicillin G Mice, RabbitsPeritonitis, Pneumonia, Thigh InfectionVariableBacterial viability counts[7][8]
Amoxicillin MicePneumonia7 mg/kg subcutaneouslyReduction in bacterial numbers in the thigh, 0% mortality[9][10]
Amoxicillin Broiler ChickensGut Microbiome StudyFull-dose (1x) and quarter-dose (¼x)Significant differences in body weight gain[11]
Amoxicillin DogsStaphylococcus pseudintermedius infection15 mg/kg subcutaneously%T > MIC[3]

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17][18][19][20][21][22][23]

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specified temperature and duration, typically 18-24 hours at 35-37°C.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Animal Infection Models

Animal models are essential for assessing the in vivo efficacy of antibiotics.[24][25][26][27][28] The design of these models can vary significantly depending on the target pathogen and the site of infection.

General Workflow for a Murine Pneumonia Model:

  • Acclimatization: Mice are acclimatized to the laboratory environment for a specified period.

  • Infection: A defined inoculum of the pathogenic bacteria (e.g., Streptococcus pneumoniae) is administered to the mice, typically via intranasal or intratracheal instillation, to induce a lung infection.

  • Treatment: At a predetermined time post-infection, the test antibiotic (e.g., this compound or a comparator) is administered at various doses and frequencies. A control group receives a placebo.

  • Monitoring: The health of the animals is monitored regularly, and key parameters such as survival rate, body weight, and clinical signs of illness are recorded.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and lung tissue is harvested to determine the bacterial load (CFU/gram of tissue). The efficacy of the antibiotic is assessed by comparing the bacterial burden in the treated groups to the control group.

Visualizing the Mechanism and Workflow:

Bacterial Cell Wall Synthesis and the Action of Penicillins

This compound, as with other penicillin-class antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates this pathway and the point of inhibition.

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for conducting an in vivo experiment to assess the efficacy of an antibiotic.

In_Vivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization infection Bacterial Infection acclimatization->infection grouping Grouping (Treatment vs. Control) infection->grouping treatment Antibiotic Administration grouping->treatment monitoring Clinical Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Bacterial Load) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo antibiotic efficacy studies.

Logical Relationship of this compound as a Prodrug

This diagram illustrates the conversion of the prodrug this compound into its active form, Benzylpenicillin (Penicillin G).

Penamecillin_Prodrug This compound This compound (Prodrug) Hydrolysis Esterase-mediated Hydrolysis (in vivo) This compound->Hydrolysis PenicillinG Benzylpenicillin (Penicillin G) Active Drug Hydrolysis->PenicillinG

Caption: Conversion of this compound to its active form, Penicillin G.

References

A Comparative Guide: Penamecillin (as Penicillin G) vs. Piperacillin for Specific Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Penamecillin, as its active form Penicillin G, and Piperacillin in the treatment of specific bacterial infections. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action

Both this compound (acting as Penicillin G) and Piperacillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[1][2]

The bacterial cell wall synthesis pathway is a critical target for these antibiotics. The process involves the synthesis of peptidoglycan precursors in the cytoplasm, their transport across the cell membrane, and subsequent polymerization and cross-linking to form the rigid cell wall. This compound and Piperacillin interfere with the transpeptidation step, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.

Bacterial Cell Wall Synthesis Inhibition cluster_antibiotics Antibiotic Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocation Lipid II (translocated) Lipid_II->Translocation Glycan_Chain Growing Glycan Chain Translocation->Glycan_Chain Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBP) This compound This compound (as Penicillin G) This compound->Glycan_Chain Inhibits Transpeptidation Piperacillin Piperacillin Piperacillin->Glycan_Chain Inhibits Transpeptidation

Diagram 1: Inhibition of Bacterial Cell Wall Synthesis.

Antibacterial Spectrum

A key differentiator between this compound (as Penicillin G) and Piperacillin is their spectrum of antibacterial activity.

  • This compound (as Penicillin G): Exhibits a narrower spectrum of activity, primarily targeting Gram-positive bacteria such as Streptococcus pneumoniae, Groups A, B, C, and G streptococci, and non-penicillinase producing Staphylococcus. It also has activity against some Gram-negative cocci and anaerobic organisms.[1]

  • Piperacillin: Possesses a broader spectrum of activity that includes many Gram-positive and Gram-negative bacteria, including anaerobes.[2] Crucially, it is effective against Pseudomonas aeruginosa, a common opportunistic pathogen.[3] Piperacillin is often combined with a β-lactamase inhibitor, tazobactam, which further extends its spectrum to include β-lactamase-producing bacteria.

Pharmacokinetic Properties

The pharmacokinetic profiles of these two drugs influence their clinical application and dosing regimens.

ParameterThis compound (as Penicillin G)Piperacillin
Oral Bioavailability This compound is a prodrug designed for oral administration, though oral absorption of benzylpenicillin itself is low (15-30%).[1]Not orally absorbed.[2]
Protein Binding 45-68%[1]~30%[3]
Volume of Distribution 0.53–0.67 L/kg[1]~0.24 L/kg[4]
Elimination Half-life ~30-67 minutes in adults with normal renal function.[5][6]36–72 minutes.[3]
Metabolism Partially metabolized to penicilloic acid.[1]Largely not metabolized.[2]
Excretion Primarily renal.[5]Primarily renal (80% unchanged in urine) and biliary (20%).[3]

Clinical Efficacy and Experimental Data

Pneumonia
  • Penicillin G: Historically a standard treatment for pneumococcal pneumonia, its use has been impacted by rising resistance.[7] For severe streptococcal pneumonia, intravenous doses of 12 to 24 million units per day, divided every four to six hours, have been recommended.[8]

  • Piperacillin/tazobactam: Recommended for nosocomial pneumonia at a dosage of 4.5 grams intravenously every 6 hours, often in combination with an aminoglycoside for P. aeruginosa infections.[9][10] For community-acquired pneumonia of moderate severity, a similar dosage in combination with a macrolide may be used.[10]

Study (Piperacillin/tazobactam)ComparatorInfectionClinical Success Rate (Piperacillin/tazobactam)Clinical Success Rate (Comparator)Reference
Park et al., 2020Ceftriaxone + ClindamycinEarly, non-ventilator hospital-acquired pneumonia91.9%70.8%[11]
Skin and Soft Tissue Infections (SSTIs)
  • Penicillin G: Recommended for moderately severe to severe streptococcal and staphylococcal skin and soft tissue infections at a dosage of 600,000-1,000,000 units intramuscularly per day for at least 10 days.[12][13]

  • Piperacillin/tazobactam: A common treatment for complicated SSTIs.

Study (Piperacillin/tazobactam)ComparatorInfectionClinical Cure Rate (Piperacillin/tazobactam)Clinical Cure Rate (Comparator)Reference
Giamarellou et al., 1993Ticarcillin/clavulanateComplicated SSTIs76%77%[1]
Graham et al., 2002ClinafloxacinSevere SSTIs65.2%68.8%[14]
Intra-abdominal Infections
  • Penicillin G: Due to its narrower spectrum, Penicillin G is not typically the first-line empiric treatment for polymicrobial intra-abdominal infections.

  • Piperacillin/tazobactam: A standard therapeutic option for complicated intra-abdominal infections.

Study (Piperacillin/tazobactam)ComparatorInfectionClinical Success Rate (Piperacillin/tazobactam)Clinical Success Rate (Comparator)Reference
The Piperacillin/Tazobactam Intra-Abdominal Infection Study Group, 1993Clindamycin + GentamicinComplicated Intra-abdominal InfectionsBetter than comparator-[9]
Jhee et al., 2006Imipenem/cilastatinComplicated Intra-abdominal Infections97%97%[15]

Experimental Protocols

The following outlines the general methodologies employed in clinical trials evaluating these antibiotics.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_outcomes Outcome Evaluation Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_Admin_A Drug A Administration (e.g., this compound/Penicillin G) - Dosage - Route - Frequency - Duration Randomization->Drug_Admin_A Drug_Admin_B Drug B Administration (e.g., Piperacillin) - Dosage - Route - Frequency - Duration Randomization->Drug_Admin_B Clinical_Assess Clinical Assessment (Signs and Symptoms) Drug_Admin_A->Clinical_Assess Drug_Admin_B->Clinical_Assess Micro_Assess Microbiological Assessment (Cultures) Clinical_Assess->Micro_Assess Safety_Assess Safety Assessment (Adverse Events, Labs) Micro_Assess->Safety_Assess Clinical_Cure Clinical Cure/Failure Safety_Assess->Clinical_Cure Bacterio_Erad Bacteriological Eradication Clinical_Cure->Bacterio_Erad Data_Analysis Statistical Analysis Bacterio_Erad->Data_Analysis

Diagram 2: Generalized Clinical Trial Workflow.

Key Methodological Components:

  • Patient Population: Studies typically enroll adult patients with confirmed specific infections (e.g., pneumonia, SSTI, intra-abdominal infection) meeting predefined severity criteria.

  • Study Design: Randomized, controlled trials, often double-blind, are the gold standard for comparing efficacy.

  • Dosing Regimens:

    • Penicillin G: Intravenous or intramuscular administration with doses varying based on the severity and type of infection, typically ranging from 600,000 to 24 million units per day in divided doses.[8][12][16]

    • Piperacillin/tazobactam: Intravenous infusion, commonly 3.375 g or 4.5 g every 6-8 hours, depending on the infection.[9][10][17]

  • Outcome Measures:

    • Primary: Clinical cure or improvement at a specified time point (e.g., end of therapy, test-of-cure visit).

    • Secondary: Microbiological eradication of the causative pathogen(s), incidence of adverse events, and mortality.

Conclusion

This compound, through its active form Penicillin G, remains a viable option for infections caused by susceptible Gram-positive organisms. Its narrower spectrum, however, limits its use as a broad-spectrum empirical therapy. Piperacillin, particularly when combined with tazobactam, offers a wider range of coverage, including activity against P. aeruginosa and many β-lactamase-producing bacteria, making it a more suitable choice for empirical treatment of serious and polymicrobial infections. The selection between these agents should be guided by the suspected or confirmed causative pathogens, local resistance patterns, and the specific clinical context of the infection.

References

A Guide to Interspecies Pharmacokinetic Modeling for Penamecillin Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of interspecies pharmacokinetic (PK) modeling approaches relevant to the validation of Penamecillin. Due to the limited availability of direct interspecies PK data for this compound, this guide leverages data on its active metabolite, Penicillin G, to illustrate the principles and methodologies of interspecies scaling. This compound, a prodrug, is rapidly hydrolyzed by esterases in the body to release Penicillin G, the active therapeutic agent.[1] Therefore, understanding the pharmacokinetics of Penicillin G across different species is fundamental to predicting the disposition of this compound.

Interspecies Pharmacokinetic Scaling: Principles and Application

Interspecies pharmacokinetic scaling is a critical tool in drug development that uses data from animal studies to predict the pharmacokinetic profile of a drug in humans or other animal species.[2][3] This process is essential for determining safe and effective first-in-human doses and for establishing appropriate dosage regimens in veterinary medicine.[2][4] The most common method for interspecies scaling is allometry, which relates physiological and pharmacokinetic parameters to the body weight of the species through a power function:

Y = aWb

Where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, a is the allometric coefficient, and b is the allometric exponent.[5]

However, it's important to recognize that physiological differences between species, such as variations in gastrointestinal tracts, metabolic enzyme activity, and body composition, can significantly influence drug disposition and may not be fully accounted for by simple allometric scaling.[3][6][7]

Comparative Pharmacokinetic Parameters of Penicillin G Across Species

The following table summarizes key pharmacokinetic parameters of Penicillin G in various species, derived from published literature. These values can serve as a basis for developing and validating interspecies pharmacokinetic models for this compound.

ParameterSpeciesValueReference
Clearance (Cl) Cattle105 L/h[8][9][10][11]
Swine16.9 L/h[8][9][10][11]
Humans (Adults)23.1 L/h/70 kg[12]
Volume of Distribution (Vd) Cattle (Central)3.45 L[8][9][10][11]
Swine (Central)3.05 L[8][9][10][11]
Humans (Adults)24.9 L/70 kg[12]
Elimination Half-life (t½) Humans (Adults)55 minutes (unbound)[13]
NeonatesProlonged vs. mature infants[14]

Note: The pharmacokinetic parameters of penicillins can be influenced by factors such as age, health status, and drug formulation.[4][15]

Experimental Protocols for Interspecies Pharmacokinetic Studies

A typical experimental protocol for an in vivo pharmacokinetic study to support interspecies modeling involves the following steps, adhering to ethical guidelines such as the ARRIVE guidelines for reporting in vivo experiments.[16]

Animal Selection and Housing
  • Species: Select at least three different mammalian species (e.g., mouse, rat, dog) to ensure robust allometric scaling.[17] The choice of species should be justified based on their physiological and metabolic similarity to the target species.[18]

  • Health Status: Use healthy, adult animals with weights within a defined range.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and provide free access to food and water.[16]

Drug Administration
  • Formulation: Administer this compound in a suitable vehicle. The formulation should be consistent across species.

  • Dosing: Administer a single intravenous (IV) dose to determine fundamental PK parameters like clearance and volume of distribution, and a single oral (PO) dose to assess bioavailability. Doses should be selected based on preliminary toxicity studies.[17]

Sample Collection
  • Matrix: Collect serial blood samples at predetermined time points. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[19]

  • Time Points: A typical schedule for a rat study might include samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Process blood samples to obtain plasma or serum, which is then stored frozen until analysis.

Bioanalysis
  • Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its active metabolite, Penicillin G, in the biological samples.[13]

Pharmacokinetic Analysis
  • Software: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (Cl)

    • Volume of Distribution (Vd)

    • Elimination Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Bioavailability (F%)

Visualization of Interspecies PK Modeling Workflow

The following diagram illustrates the general workflow for developing and validating an interspecies pharmacokinetic model.

Interspecies_PK_Modeling_Workflow Workflow for Interspecies Pharmacokinetic Modeling cluster_preclinical Preclinical Phase cluster_modeling Modeling and Simulation cluster_prediction Prediction and Extrapolation cluster_clinical Clinical Phase A In Vivo PK Studies in Multiple Animal Species B Pharmacokinetic Data Analysis (NCA/Compartmental) A->B C Data Collation and Parameterization B->C D Allometric Scaling Model Development C->D Body Weight, PK Parameters E Physiologically Based Pharmacokinetic (PBPK) Model Development C->E Physiological Parameters, In Vitro Data F Model Validation and Refinement D->F E->F G Prediction of Human PK Parameters F->G H First-in-Human Dose Projection G->H J Model Verification and Optimization G->J Comparison I Clinical Trial Data I->J

Caption: A flowchart illustrating the key stages of interspecies pharmacokinetic modeling.

Conclusion

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling Penamecillin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Penamecillin

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is paramount to ensure a safe laboratory environment and prevent occupational exposure. This compound, a prodrug of benzylpenicillin, belongs to the penicillin class of antibiotics, which are known sensitizers and can cause allergic reactions in susceptible individuals.[1][2]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This is based on safety data for closely related penicillin compounds, as a specific Safety Data Sheet (SDS) for this compound was not available.

PPE CategorySpecification
Hand Protection Wear two pairs of powder-free disposable gloves (e.g., nitrile).[3]
Eye Protection Safety glasses or goggles are mandatory to protect against splashes.[3]
Body Protection A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]
Respiratory Protection In case of inadequate ventilation or when handling powders, wear an appropriate respirator.[4][5]

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Required PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh this compound (in ventilated enclosure) gather_materials->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Safe Handling of this compound Powder

This protocol provides a step-by-step guide for the safe handling of this compound powder.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary equipment and materials, including personal protective equipment (PPE), before starting work.

    • Don the required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of this compound powder, such as weighing and aliquoting, within the designated ventilated enclosure to minimize the risk of inhalation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • Solution Preparation:

    • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weighing paper, and empty vials, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.[6] Do not pour antibiotic solutions down the drain.[7]

  • Decontamination: Follow your institution's guidelines for the disposal of hazardous waste.

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for related penicillin compounds provide guidance. For Penicillin G Potassium, an Occupational Exposure Band (OEB) of 2 is assigned, which corresponds to a control exposure range of 100 µg/m³ to < 1000 µg/m³.[3] It is prudent to handle this compound with the assumption of a similar exposure potential.

ParameterValueSource Compound
Occupational Exposure Band (OEB) 2 (Control exposure to 100 to < 1000 µg/m³)Penicillin G Potassium
Molecular Weight 406.45 g/mol This compound
CAS Number 983-85-7This compound

Hazard Identification and Response

The primary hazards associated with this compound are respiratory and skin sensitization.[4][5]

cluster_exposure Exposure Route cluster_hazard Potential Hazard cluster_response Immediate Response inhalation Inhalation of Powder resp_sens Respiratory Sensitization (Allergy, Asthma Symptoms) inhalation->resp_sens skin_contact Skin Contact skin_sens Skin Sensitization (Allergic Skin Reaction) skin_contact->skin_sens remove_fresh_air Move to Fresh Air resp_sens->remove_fresh_air wash_skin Wash Skin with Soap & Water skin_sens->wash_skin seek_medical Seek Medical Attention remove_fresh_air->seek_medical wash_skin->seek_medical

Caption: Logical relationship between exposure routes, hazards, and initial response for this compound.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If they experience breathing difficulties, seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation or a rash develops, seek medical advice.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these safety protocols, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.